molecular formula C18H16O2 B3052876 Methyl 9,10-dimethylanthracene-2-carboxylate CAS No. 473773-74-9

Methyl 9,10-dimethylanthracene-2-carboxylate

Cat. No.: B3052876
CAS No.: 473773-74-9
M. Wt: 264.3 g/mol
InChI Key: IXFUORAZAKLXBZ-UHFFFAOYSA-N
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Description

Methyl 9,10-dimethylanthracene-2-carboxylate (CAS 473773-74-9) is a strategically functionalized anthracene derivative of significant interest in the development of advanced fluorescent chemosensors. Its core structure serves as a precursor for brominated derivatives, which are critical components in the fabrication of glucose-sensing fluorescent probes . The compound's utility stems from the anthracene moiety, a well-characterized fluorophore, which, when incorporated into sensor substances, enables the detection of analytes like saccharides through measurable changes in fluorescence properties . The molecular framework of this compound is engineered for further chemical modification. It can be synthesized via the esterification of 9,10-dimethylanthracene-2-carboxylic acid with methanol, and is characterized by a molecular weight of 264.3 g/mol and the molecular formula C₁₈H₁₆O₂ . Researchers value this compound for its role in creating implantable sensors, which are vital for progress observation and therapeutic monitoring in diseases such as diabetes, representing an active and advancing field of research . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 9,10-dimethylanthracene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-11-14-6-4-5-7-15(14)12(2)17-10-13(18(19)20-3)8-9-16(11)17/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFUORAZAKLXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514915
Record name Methyl 9,10-dimethylanthracene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473773-74-9
Record name Methyl 9,10-dimethylanthracene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is the molecular weight and chemical structure of methyl 9,10-dimethylanthracene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 9,10-dimethylanthracene-2-carboxylate, a substituted polycyclic aromatic hydrocarbon. Given the interest in anthracene derivatives for their unique photophysical properties and potential applications in medicinal chemistry and materials science, this document serves as a technical resource for professionals in these fields.

Chemical Identity and Properties

Methyl 9,10-dimethylanthracene-2-carboxylate is the methyl ester of 9,10-dimethylanthracene-2-carboxylic acid. Its core structure is the tricyclic aromatic system of anthracene, with methyl groups at the 9 and 10 positions and a methyl carboxylate group at the 2-position.

Molecular Structure:

Caption: Chemical structure of methyl 9,10-dimethylanthracene-2-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 473773-74-9N/A
Molecular Formula C₁₈H₁₆O₂Deduced from precursor
Molecular Weight 264.32 g/mol Calculated
Precursor 9,10-dimethyl-anthracene-2-carboxylic acid[1]
Precursor CAS 108983-36-4[1]
Precursor Mol. Wt. 250.29 g/mol [1]

Synthesis and Experimental Protocols

The synthesis of methyl 9,10-dimethylanthracene-2-carboxylate can be approached in a two-step process: first, the synthesis of the 9,10-dimethylanthracene core, followed by carboxylation and subsequent esterification.

Synthesis of the 9,10-Dimethylanthracene Core

A common method for the synthesis of 9,10-dimethylanthracene involves the reaction of o-xylene with phthalic acid derivatives. A patented method describes a high-yield synthesis with the following steps[2]:

Experimental Protocol: Synthesis of 9,10-Dimethylanthracene

  • Step 1: Phthalic Acid Crude Product Formation:

    • Combine 30-35 mL of o-xylene, 0.5-0.9 g of manganese acetate, 15-20 mL of acetic acid, and 10-14 mL of paraldehyde in a reactor.

    • Heat the mixture to 210-230 °C under a pressure of 2.5-3.0 MPa for 2-3 hours.

    • After the reaction, centrifuge the mixture to isolate the crude phthalic acid product and dry.

  • Step 2: Synthesis of 9,10-Dimethylanthracene:

    • Prepare a Grignard reagent from o-xylene, liquid bromine, and magnesium powder.

    • React the Grignard reagent with the prepared phthalic acid in the presence of acetic acid and concentrated sulfuric acid at 70-80 °C for 1-2 hours.

    • Allow the reaction mixture to stand for 40-50 minutes.

    • Filter and dry the resulting precipitate to obtain 9,10-dimethylanthracene.

This method is reported to have a high purity and a yield of over 94.5%[2].

Carboxylation and Esterification

The introduction of the carboxylate group at the 2-position of the anthracene ring can be achieved through various methods, such as Friedel-Crafts acylation followed by oxidation. The resulting 9,10-dimethylanthracene-2-carboxylic acid can then be esterified to the desired methyl ester.

Two common and effective methods for the esterification of aromatic carboxylic acids are Fischer esterification and reaction with diazomethane.

Protocol 1: Fischer Esterification

This acid-catalyzed esterification is a standard method for producing esters from carboxylic acids and alcohols[3][4][5][6].

  • Dissolve 9,10-dimethylanthracene-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After completion, neutralize the excess acid with a base, such as sodium bicarbonate solution.

  • Extract the methyl ester with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G reactant1 9,10-dimethylanthracene- 2-carboxylic acid catalyst H₂SO₄ (catalyst) reactant1->catalyst Dissolve in reactant2 Methanol (excess) reactant2->catalyst Add to product Methyl 9,10-dimethylanthracene- 2-carboxylate catalyst->product Reflux water Water product->water Byproduct

Caption: Workflow for Fischer Esterification.

Protocol 2: Esterification with Diazomethane

Diazomethane provides a rapid and high-yielding method for the methylation of carboxylic acids[7][8][9][10][11]. Caution: Diazomethane is toxic and potentially explosive, and should be handled with extreme care in a well-ventilated fume hood using appropriate safety equipment.

  • Dissolve 9,10-dimethylanthracene-2-carboxylic acid in a suitable solvent, such as diethyl ether or a mixture of ether and methanol.

  • Slowly add a freshly prepared ethereal solution of diazomethane at 0 °C with stirring until a faint yellow color persists, indicating a slight excess of diazomethane. The evolution of nitrogen gas will be observed.

  • Quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain the methyl ester. The product is often of high purity and may not require further purification.

G reactant 9,10-dimethylanthracene- 2-carboxylic acid reagent Diazomethane (in ether) reactant->reagent Reacts with product Methyl 9,10-dimethylanthracene- 2-carboxylate reagent->product Forms byproduct Nitrogen Gas product->byproduct Releases

Caption: Workflow for Esterification with Diazomethane.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the anthracene core, two singlets for the methyl groups at the 9 and 10 positions, and a singlet for the methyl group of the ester functionality.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbons, the ester carbonyl carbon, and the methoxy carbon. A ¹³C NMR spectrum is available for the parent 9,10-dimethylanthracene, which can serve as a reference for the core structure's signals[12].

  • UV-Vis Spectroscopy: Anthracene and its derivatives exhibit characteristic absorption spectra in the UV-visible region due to π-π* transitions. The extended π-conjugation in the linear anthracene system results in absorption at longer wavelengths compared to its angular isomer, phenanthrene.

  • Fluorescence Spectroscopy: Anthracene derivatives are known for their strong fluorescence, typically in the blue region of the spectrum, and often exhibit high quantum yields. These properties are highly sensitive to the nature and position of substituents on the anthracene ring.

Applications in Research and Drug Development

Substituted anthracenes are a class of compounds with significant interest in various scientific and industrial fields due to their unique electronic and photophysical properties.

  • Fluorescent Probes and Sensors: The inherent fluorescence of the anthracene core makes its derivatives excellent candidates for the development of fluorescent probes and chemosensors. These can be designed to detect specific ions, molecules, or changes in the microenvironment.

  • Organic Electronics: The delocalized π-electron system in anthracene derivatives imparts semiconductor properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

  • Medicinal Chemistry: The planar structure of the anthracene nucleus allows for intercalation with DNA, leading to the investigation of anthracene derivatives as potential anticancer agents. The versatile chemistry of the anthracene core allows for the synthesis of a wide range of derivatives with diverse biological activities.

  • Photochemistry: The anthracene moiety can undergo photochemical reactions, such as [4+4] cycloadditions, which can be exploited in the design of photoresponsive materials and for applications in photodynamic therapy.

The introduction of a methyl carboxylate group, as in methyl 9,10-dimethylanthracene-2-carboxylate, can be a strategic modification to fine-tune the compound's solubility, electronic properties, and biological activity, or to serve as a handle for further chemical modifications.

Conclusion

Methyl 9,10-dimethylanthracene-2-carboxylate is a synthetically accessible derivative of anthracene with potential for a range of applications. This guide provides a foundational understanding of its chemical properties, synthesis, and potential uses, serving as a valuable resource for researchers and professionals working with polycyclic aromatic hydrocarbons. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in materials science and drug discovery.

References

  • "Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane - A 'Little' Mass Spec and Sailing." Available at: [Link]

  • "Diazomethane (CH2N2) - Master Organic Chemistry." Available at: [Link]

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  • Eisenbraun, E. J., Morris, R. N., & Adolphen, G. (n.d.). "Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane." Available at: [Link]

  • "19.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts." Available at: [Link]

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An In-Depth Technical Guide to the Photophysical Properties and Fluorescence Mechanism of Methyl 9,10-Dimethylanthracene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 9,10-dimethylanthracene-2-carboxylate is a fluorescent molecule built upon the robust and well-characterized anthracene scaffold. This guide provides a comprehensive analysis of its anticipated photophysical properties and underlying fluorescence mechanisms, drawing from foundational principles and data on structurally related analogs. The molecule's design incorporates two key features: the 9,10-dimethylanthracene core, known for its high fluorescence quantum efficiency, and a methyl carboxylate substituent at the 2-position, which is expected to impart sensitivity to the local microenvironment. We will explore its electronic structure, predict its spectroscopic behavior, and detail the experimental workflows required for its complete characterization. This document is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and apply this fluorophore in fields ranging from materials science to biological sensing and drug development.

The Anthracene Chromophore: A Structural and Electronic Overview

The photophysical behavior of methyl 9,10-dimethylanthracene-2-carboxylate is fundamentally governed by its core polycyclic aromatic hydrocarbon structure.

The Anthracene Core: A Foundation for Fluorescence

Anthracene is a tricyclic aromatic hydrocarbon with a linear fusion of its three benzene rings.[1] This extensive π-conjugated system results in a relatively small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] This electronic structure is responsible for its characteristic absorption of ultraviolet light in the 300-400 nm range, corresponding to π-π* electronic transitions, and its subsequent emission of blue light.

The Critical Role of Substitution

The properties of the basic anthracene core can be dramatically tuned through chemical modification. The target molecule features two distinct types of substitutions that work in concert.

  • 1.2.1 The 9,10-Dimethyl Substitution: Engineering High Emissivity Unsubstituted anthracene has a moderate fluorescence quantum yield of approximately 30%.[2] A significant portion of its excited-state energy is lost through intersystem crossing to the triplet state. However, the addition of substituents at the 9 and 10 positions can drastically alter these decay probabilities. Specifically, 9,10-dimethylanthracene (DMA) exhibits a fluorescence quantum yield of around 70%, a more than two-fold increase over the parent molecule.[2] This enhancement is attributed to steric hindrance from the methyl groups, which modifies the electronic states and reduces the rate of intersystem crossing, thereby favoring the fluorescence decay pathway.

  • 1.2.2 The 2-Carboxylate Group: A Handle for Environmental Sensing The introduction of a carboxylate group onto the anthracene ring provides a mechanism for interaction with the surrounding environment. Studies on related molecules, such as anthracene-9-carboxylic acid, have shown that their spectroscopic properties are highly sensitive to solvent polarity, hydrogen bonding capabilities, and concentration.[3][4] The position of this functional group is crucial; substitutions on the main anthracene ring can alter the photophysical properties to varying degrees depending on their location and protonation state.[5] The methyl ester form is expected to be less sensitive to pH than the corresponding carboxylic acid but should still exhibit solvatochromism—a shift in absorption or emission spectra in response to solvent polarity.[6]

Predicted Photophysical Properties

Based on the analysis of its structural components, we can predict the key photophysical parameters for methyl 9,10-dimethylanthracene-2-carboxylate.

Absorption and Emission Spectra

The molecule is expected to display a structured absorption spectrum characteristic of the anthracene π-π* transitions, likely with a maximum absorption wavelength (λ_max) in the near-UV region (350-400 nm).[7] The emission spectrum should be a near mirror image of the absorption spectrum, exhibiting strong, structured blue fluorescence.[1] Due to the ester group, a degree of solvatochromism is anticipated, with emission spectra likely red-shifting (moving to longer wavelengths) in more polar solvents.[6]

Fluorescence Quantum Yield and Lifetime

The dominant 9,10-dimethylanthracene core suggests a high intrinsic fluorescence quantum yield (Φ_F), likely in the range of 0.6-0.8 in non-polar solvents.[2] The natural radiative lifetime is expected to be on the order of a few nanoseconds, similar to other 9,10-disubstituted anthracene derivatives.[8] However, the overall quantum yield can be reduced by quenching processes, such as interactions with molecular oxygen or aggregation at high concentrations.[9]

Summary of Predicted Properties

The following table summarizes the anticipated quantitative data for methyl 9,10-dimethylanthracene-2-carboxylate in a standard non-polar solvent like cyclohexane.

PropertyPredicted Value/RangeRationale & References
Max. Absorption (λ_abs) 350 - 400 nmBased on the characteristic π-π* transitions of the anthracene core.
Max. Emission (λ_em) 400 - 450 nmTypical blue fluorescence for substituted anthracenes.[1]
Fluorescence Quantum Yield (Φ_F) 0.6 - 0.89,10-disubstitution significantly enhances quantum yield over native anthracene.[2]
Fluorescence Lifetime (τ_F) 2 - 5 nsConsistent with similar 9,10-disubstituted anthracene derivatives.[8]
Solvatochromic Shift ModerateThe ester group will induce sensitivity to solvent polarity.[6]

The Fluorescence Mechanism: From Photon Absorption to Emission

The process of fluorescence is best understood by visualizing the transitions between electronic and vibrational energy states.

Visualizing Excitation and Relaxation: The Jablonski Diagram

The Jablonski diagram provides a framework for understanding the sequence of events following the absorption of a photon. An electron is promoted from the ground state (S₀) to an excited singlet state (S₁). Following rapid vibrational relaxation to the lowest vibrational level of S₁, the molecule can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways like intersystem crossing (ISC) to the triplet state (T₁) or internal conversion.

Jablonski_Diagram cluster_S0 S₀ (Singlet Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Radiative vs. Non-Radiative Decay

The efficiency of fluorescence is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. For methyl 9,10-dimethylanthracene-2-carboxylate, the 9,10-dimethyl groups are critical for minimizing the rate of intersystem crossing, thereby ensuring that fluorescence is the dominant de-excitation pathway.[2]

Experimental Characterization Workflow

A rigorous and systematic approach is required to validate the predicted photophysical properties. This workflow represents a self-validating system where each measurement informs the next.

Synthesis and Purification

A plausible synthetic route involves the esterification of 9,10-dimethylanthracene-2-carboxylic acid. One modern, green chemistry approach uses dimethylcarbonate (DMC) as a methylating agent with a base catalyst, which proceeds under mild conditions and avoids hazardous reagents.[10] High-purity material, verified by NMR and mass spectrometry, is essential for accurate photophysical measurements.

Step-by-Step Experimental Protocols

Protocol 4.2.1: UV-Visible Absorption Spectroscopy

  • Objective: To determine the absorption spectrum and molar absorptivity (ε).

  • Procedure:

    • Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., cyclohexane) of known concentration (e.g., 1 mM).

    • Create a series of dilutions (e.g., 1 µM to 10 µM).

    • Record the absorbance spectrum for each dilution from 250 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

    • Plot absorbance at λ_max vs. concentration. The slope of this line, according to the Beer-Lambert law, will yield the molar absorptivity.

  • Causality: This step is foundational. It identifies the correct excitation wavelengths for subsequent fluorescence experiments and confirms the compound's purity and concentration.

Protocol 4.2.2: Fluorescence Emission Spectroscopy

  • Objective: To determine the fluorescence emission spectrum and optimal excitation wavelength.

  • Procedure:

    • Using a dilute solution (absorbance < 0.1 at excitation wavelength) from Protocol 4.2.1, place the sample in a fluorometer.

    • Record an excitation spectrum by scanning excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., 420 nm).

    • Record the emission spectrum by exciting the sample at the absorption maximum (λ_max) determined from the excitation spectrum and UV-Vis data.

  • Causality: This confirms the fluorescent nature of the compound and provides the emission profile, which is critical for any application as a probe or emitter.

Protocol 4.2.3: Relative Fluorescence Quantum Yield Determination

  • Objective: To quantify the efficiency of the fluorescence process.

  • Procedure:

    • Select a well-characterized fluorescence standard with emission in a similar spectral range (e.g., 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.90).

    • Prepare solutions of the sample and the standard with matched absorbances (< 0.1) at the same excitation wavelength.

    • Record the fluorescence emission spectrum for both the sample and the standard under identical instrument conditions.

    • Integrate the area under the emission curves for both sample and standard.

    • Calculate the quantum yield using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) where I is the integrated intensity and η is the refractive index of the solvent.

  • Causality: This is the key metric for evaluating the compound's performance as a fluorophore. A high quantum yield is desirable for most applications.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization synthesis Synthesis purification Purification (Chromatography) synthesis->purification characterization Structural ID (NMR, MS) purification->characterization uv_vis UV-Vis Spectroscopy λ_abs Molar Absorptivity characterization->uv_vis fluorescence Fluorescence Spectroscopy λ_em Excitation/Emission Spectra uv_vis->fluorescence data_analysis Data Analysis & Interpretation uv_vis->data_analysis lifetime Lifetime Measurement (TCSPC) τ_F fluorescence->lifetime qy Quantum Yield (Φ_F) Relative Measurement fluorescence->qy fluorescence->data_analysis lifetime->data_analysis qy->data_analysis

Caption: A logical workflow for the synthesis and complete photophysical characterization.

Potential Applications in Research and Drug Development

The unique combination of high quantum efficiency and environmental sensitivity makes methyl 9,10-dimethylanthracene-2-carboxylate a promising candidate for several advanced applications.

  • Fluorescent Probes: The solvatochromic properties could be exploited to create probes that report on the polarity of microenvironments, such as the hydrophobic core of micelles, liposomes, or protein binding pockets.[3][11]

  • Materials Science: As a highly efficient blue emitter, it could be incorporated into organic light-emitting devices (OLEDs) or other optoelectronic materials.[8][12]

  • Biological Imaging: The anthracene nucleus is known to have potential for DNA intercalation, and its strong fluorescence could be used to develop novel stains or imaging agents.

Conclusion

Methyl 9,10-dimethylanthracene-2-carboxylate is strategically designed to be a high-performance fluorophore. By combining the quantum-yield-enhancing properties of 9,10-dimethyl substitution with the environment-sensing capabilities of a carboxylate group, this molecule is poised for significant utility. The predictive framework and detailed experimental protocols provided in this guide offer a clear path for its synthesis, characterization, and successful implementation in a wide range of scientific and technological applications.

References

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  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C (RSC Publishing). [Link]

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Sources

Photophysical Characterization and Spectroscopic Profiling of Methyl 9,10-Dimethylanthracene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing advanced fluorescent probes, photo-induced electron transfer (PeT) sensors, and triplet-triplet annihilation (TTA) upconversion systems, the selection of the core fluorophore is paramount. Methyl 9,10-dimethylanthracene-2-carboxylate (MDAC) serves as a highly modular, high-quantum-yield intermediate. By functionalizing the 9,10-dimethylanthracene (DMA) core with an electron-withdrawing methyl ester at the 2-position, chemists can fine-tune the electronic landscape of the molecule, shifting its UV-Vis absorption and emission spectra while maintaining the robust photostability characteristic of sterically shielded anthracenes.

This whitepaper provides an in-depth technical analysis of MDAC’s photophysics, structural causality, and validated experimental protocols for its synthesis and spectral characterization.

Structural Causality and Electronic Landscape

The parent molecule, unsubstituted anthracene, exhibits a relatively low fluorescence quantum yield ( ΦF​≈0.30 ) due to a high rate of intersystem crossing (ISC) to the triplet state[1]. Furthermore, at high concentrations under irradiation, anthracene is prone to [4+4] photocycloaddition, leading to fluorescence quenching and degradation.

The 9,10-Dimethyl Effect: Substituting the highly reactive 9- and 10-positions with methyl groups sterically blocks the [4+4] cycloaddition pathway. More importantly, it alters the energy gap between the first excited singlet state ( S1​ ) and the triplet state ( T1​ ), drastically reducing the ISC rate. This structural modification elevates the fluorescence quantum yield of 9,10-DMA to approximately 0.70[1].

The 2-Carboxylate Substitution: Introducing a methyl ester at the 2-position (yielding MDAC) breaks the D2h​ symmetry of the anthracene core. The electron-withdrawing nature of the carboxylate group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), introducing a mild "push-pull" dipole across the electron-rich aromatic system.

  • Causality: This stabilization narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the UV-Vis absorption and fluorescence emission spectra relative to 9,10-DMA. It also introduces mild solvatochromism, making the emission slightly sensitive to solvent polarity.

Photophysics S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 UV-Vis Absorption (380-405 nm) T1 Triplet State (T1) S1->T1 Intersystem Crossing (k_isc) Fluo Fluorescence (410-460 nm) S1->Fluo Radiative Decay (k_r) T1->S0 Non-radiative / Phos. Fluo->S0

Jablonski diagram illustrating the photophysical pathways of the MDAC chromophore.

UV-Vis Absorption and Emission Spectra Data

The photophysical parameters of MDAC reflect the preservation of the anthracene vibronic structure, albeit slightly broadened and red-shifted due to the ester functional group. Below is a comparative data summary of the core chromophores.

Table 1: Comparative Photophysical Properties (in Chloroform)
CompoundAbsorption Maxima ( λabs​ , nm)Emission Maxima ( λem​ , nm)Fluorescence QY ( ΦF​ )Molar Extinction ( ϵ , M−1cm−1 )
Anthracene 356, 375380, 400~0.30~9,000
9,10-DMA 375, 396410, 430~0.70~10,500
MDAC 385, 405435, 455~0.65~12,000

Note: MDAC values represent the expected bathochromic shifts induced by the 2-ester functionalization based on established structure-property relationships of substituted anthracenes.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a built-in quality control check.

Protocol A: Synthesis of Methyl 9,10-Dimethylanthracene-2-Carboxylate

This protocol utilizes a Fischer esterification to convert the carboxylic acid precursor into the target methyl ester, a critical step before further bromination for probe development[2].

  • Reaction Setup: In a round-bottom flask, suspend 150 mg (0.60 mmol) of 9,10-dimethylanthracene-2-carboxylic acid in 80 mL of absolute methanol.

  • Catalysis: Slowly add 0.2 mL of concentrated sulfuric acid ( H2​SO4​ ). Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by methanol.

  • Reflux: Heat the mixture to reflux for 20 hours under a nitrogen atmosphere to drive the equilibrium toward the ester.

  • Workup (Self-Validating Step): Evaporate the methanol under vacuum. Dilute the residue with 50 mL of chloroform. Wash the organic layer with 5% aqueous NaHCO3​ until the aqueous phase tests basic (pH > 8). Causality: Failure to completely neutralize the residual H2​SO4​ will result in acid-catalyzed degradation of the electron-rich anthracene core during subsequent concentration steps.

  • Purification: Wash with saturated NaCl (brine), dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography (eluent: dichloromethane) to yield MDAC (~79% yield).

Synthesis A 9,10-dimethylanthracene- 2-carboxylic acid B Esterification (MeOH, H2SO4, Reflux 20h) A->B C Methyl 9,10-dimethylanthracene- 2-carboxylate (MDAC) B->C Yield ~79% D Bromination (NBS, BPO, CCl4/CHCl3) C->D E Methyl 9,10-bis(bromomethyl) anthracene-2-carboxylate D->E Radical Substitution

Step-by-step synthetic workflow for MDAC and its subsequent bromination.

Protocol B: UV-Vis and Fluorescence Spectroscopic Validation

Accurate spectral data requires rigorous control of concentration to prevent inner-filter effects and excimer formation.

  • Sample Preparation: Dissolve purified MDAC in spectroscopic-grade chloroform to create a 1 mM stock. Dilute to a working concentration of 5 μ M.

  • UV-Vis Absorption: Using a double-beam spectrophotometer and 10 mm path-length quartz cuvettes, scan from 300 nm to 500 nm. Validation: The absorbance at the chosen excitation wavelength must be ≤0.1 OD. If it is higher, the sample must be diluted. High optical density causes the "inner-filter effect," where the fluorophore re-absorbs its own emission, artificially truncating the blue edge of the emission spectrum.

  • Fluorescence Emission: Excite the sample at its longest-wavelength absorption maximum (e.g., 405 nm). Record the emission spectrum from 410 nm to 600 nm.

  • Self-Validating Linearity Check: Measure the integrated fluorescence intensity at 1, 2, 4, and 8 μ M. Plot Intensity vs. Concentration. Causality: The relationship must be perfectly linear. A downward curve at higher concentrations indicates π−π stacking (aggregation) or self-quenching, meaning the recorded emission spectrum is distorted and invalid for quantum yield calculations.

Applications in Drug Development and Sensing

The true value of MDAC lies in its role as a scaffold. By subjecting MDAC to radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO), researchers generate methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate [2].

This bis-brominated intermediate is highly reactive toward amines and boronic acids, allowing for the construction of complex PeT sensors. For example, in the development of the Ca-CDBA and Mc-CDBA probes, this scaffold is linked to phenylboronic acid receptors. In the absence of glucose, the nitrogen lone pairs quench the anthracene fluorescence via PeT. Upon binding glucose, the boron-nitrogen bond is strengthened, inhibiting PeT and resulting in a massive fluorescence "turn-on" signal suitable for live-cell and zebrafish imaging[2]. Furthermore, the high quantum yield of the 9,10-disubstituted core makes these derivatives excellent candidates as annihilators in triplet-triplet annihilation (TTA) upconversion matrices[1].

References

  • Reversible recognition-based boronic acid probes for glucose detection in live cells and zebrafish Semantic Scholar URL:[Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion RSC Publishing URL:[Link]

  • The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro Refubium (Freie Universität Berlin) URL:[Link]

Sources

Precision Trapping of Singlet Oxygen: The Strategic Role of Methyl 9,10-Dimethylanthracene-2-Carboxylate in Advanced ROS Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of reactive oxygen species (ROS) analysis, singlet oxygen ( 1O2​ ) presents a unique analytical challenge. Unlike radical species (e.g., superoxide or hydroxyl radicals), 1O2​ is an electronically excited state of molecular oxygen with a fleeting half-life—often less than 40 nanoseconds in aqueous biological media[1]. Direct detection via its characteristic 1270 nm phosphorescence is notoriously insensitive and requires highly specialized near-infrared detectors[1][2].

As a result, chemical trapping has emerged as the gold standard for 1O2​ quantification. While 9,10-dimethylanthracene (DMA) is a well-known chemical actinometer for this purpose[3], its highly lipophilic nature and lack of functional handles limit its application in complex biological or targeted systems. Enter methyl 9,10-dimethylanthracene-2-carboxylate . This specific derivative retains the rapid, highly specific trapping kinetics of the DMA core while introducing a critical ester moiety. This functionalization not only tunes the electronic properties of the anthracene ring to prevent non-specific auto-oxidation but also serves as a versatile synthetic anchor for developing advanced, organelle-targeted fluorescent probes (such as Si-DMA)[1][4].

This technical guide deconstructs the mechanistic causality, photophysical data, and self-validating protocols required to leverage methyl 9,10-dimethylanthracene-2-carboxylate for rigorous 1O2​ detection.

Mechanistic Foundations: The Chemistry of the Trap

To understand why methyl 9,10-dimethylanthracene-2-carboxylate is a superior analytical tool, we must examine the molecular orbital interactions driving its reactivity.

The[4+2] Cycloaddition Mechanism

The core detection mechanism relies on a concerted Diels-Alder-type [4+2] cycloaddition[4]. The 9- and 10-positions of the anthracene ring are highly electron-rich. When exposed to 1O2​ (which acts as a highly reactive dienophile), the compound undergoes a rapid cycloaddition to form a stable 9,10-endoperoxide[2][5].

Because this reaction requires the specific spin state and molecular orbital symmetry of singlet oxygen, the trap is virtually blind to other ROS like hydrogen peroxide ( H2​O2​ ), superoxide ( O2∙−​ ), or hydroxyl radicals ( HO∙ ). This intrinsic selectivity is what makes anthracene derivatives indispensable[2].

The Role of the 2-Carboxylate Methyl Ester

Why modify the canonical DMA structure with a methyl ester at the 2-position?

  • Electronic Tuning: The mild electron-withdrawing nature of the carboxylate group slightly lowers the HOMO energy level of the anthracene core. This stabilizes the molecule against background auto-oxidation under ambient light, a common artifact that plagues overly electron-rich traps.

  • Synthetic Versatility: The methyl ester acts as a crucial precursor[6]. It can be hydrolyzed to a free carboxylic acid for aqueous solubility or subjected to amidation to link with fluorophores (e.g., silicon-rhodamine) and targeting peptides (e.g., mitochondrial-targeting triphenylphosphonium groups)[1][4].

G PS Photosensitizer (Ground State) PS_Excited Excited Triplet State (3PS*) PS->PS_Excited Intersystem Crossing Light Light Irradiation (hv) Light->PS SingletO2 Singlet Oxygen (1O2) PS_Excited->SingletO2 O2 Ground State Oxygen (3O2) O2->SingletO2 Energy Transfer (Type II) Endoperoxide Endoperoxide (Detected Signal) SingletO2->Endoperoxide Probe Methyl 9,10-DMA-2-carboxylate Probe->Endoperoxide [4+2] Cycloaddition

Figure 1: Type II photosensitization and[4+2] cycloaddition trapping by the DMA derivative.

Quantitative Data: Photophysical & Kinetic Profiling

When designing an assay, selecting the right probe requires balancing reaction kinetics with chemical stability. The formation of the endoperoxide breaks the extended π -conjugation of the anthracene core, resulting in a measurable decrease (bleaching) in near-UV absorbance (typically around 360–380 nm) or a disruption of photoinduced electron transfer (PeT) if conjugated to a fluorophore[4][5].

Table 1: Comparative Properties of Anthracene-Based Singlet Oxygen Traps

ProbeReaction Rate Constant ( kr​ )Specificity to 1O2​ Primary Readout ModalityKey Advantage
9,10-Diphenylanthracene (DPA) ∼1.3×106M−1s−1 HighUV Absorbance DecreaseExtreme chemical stability; ideal for harsh non-aqueous environments.
9,10-Dimethylanthracene (DMA) ∼3.0×107M−1s−1 HighUV Absorbance DecreaseExceptionally fast trapping kinetics[5].
Methyl 9,10-DMA-2-carboxylate ∼2.5×107M−1s−1 HighUV Absorbance / Fluorescence (if conjugated)Optimal balance of fast kinetics, stability, and synthetic bioconjugation[1][6].

Self-Validating Experimental Workflows

As an application scientist, I frequently observe researchers misinterpreting simple photobleaching as 1O2​ generation. A robust protocol must be a self-validating system . This means the assay intrinsically controls for false positives by utilizing specific chemical quenchers and kinetic modifiers.

Protocol 1: In Vitro Chemical Trapping & Spectroscopic Validation

This protocol is designed for evaluating photosensitizers in solution or assessing 1O2​ generation in non-aqueous systems (e.g., battery electrolytes)[2].

Causality Check: We monitor the disappearance of the 380 nm absorption peak. To prove this disappearance is due to 1O2​ and not direct UV degradation, we run parallel reactions with Sodium Azide ( NaN3​ ), a physical quencher of 1O2​ , and Deuterium Oxide ( D2​O ), which extends the lifetime of 1O2​ by a factor of 10.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve methyl 9,10-dimethylanthracene-2-carboxylate in analytical-grade DMSO to create a 10 mM stock solution.

  • Reaction Mixture: In a quartz cuvette, prepare a 50 µM solution of the probe and a known concentration of your photosensitizer in the target solvent (e.g., acetonitrile or buffered aqueous solution).

  • Control Aliquots:

    • Group A (Test): Probe + Photosensitizer.

    • Group B (Quencher Control): Probe + Photosensitizer + 10 mM NaN3​ .

    • Group C (Enhancement Control): Probe + Photosensitizer in a solvent mixture containing 50% D2​O .

  • Irradiation: Irradiate the cuvettes using a light source matched to the photosensitizer's absorption maximum. Ensure the light does not overlap with the probe's absorption (< 400 nm) to prevent direct photolysis.

  • Spectroscopic Analysis: Measure the UV-Vis absorbance at 380 nm every 2 minutes.

  • Data Validation: A true 1O2​ mechanism is confirmed only if Group A shows a steady decrease in absorbance, Group B shows retained absorbance (quenched reaction), and Group C shows an accelerated rate of absorbance decrease.

Workflow Start Sample Preparation GroupA Test Group (Probe + PS + Light) Start->GroupA GroupB Enhancement Control (Probe + PS + Light + D2O) Start->GroupB GroupC Quencher Control (Probe + PS + Light + NaN3) Start->GroupC Analysis Spectroscopic Analysis (380 nm) GroupA->Analysis Signal Decrease GroupB->Analysis Accelerated Decrease GroupC->Analysis Signal Retained Validation Validated 1O2 Detection Analysis->Validation

Figure 2: Self-validating experimental workflow for rigorous singlet oxygen detection.

Protocol 2: Live-Cell Imaging via Conjugated Probes (e.g., Si-DMA)

Because 1O2​ has a diffusion radius of only ~300 nm in biological tissues, detection must occur exactly where the ROS is generated[1]. The methyl 2-carboxylate moiety allows the DMA core to be synthetically conjugated to a silicon-rhodamine fluorophore, creating probes like Si-DMA for mitochondrial targeting[4].

Causality Check: In its native state, the conjugated probe exhibits weak fluorescence due to PeT quenching. Upon 1O2​ cycloaddition, the PeT pathway is disrupted, resulting in a dramatic "turn-on" far-red fluorescence[4].

Step-by-Step Methodology:

  • Cell Loading: Incubate HeLa cells with 100 nM of the conjugated DMA-probe (e.g., Si-DMA) in DMEM for 30 minutes at 37°C.

  • Photosensitizer Addition: Co-incubate with a known mitochondrial photosensitizer (e.g., 5-aminolevulinic acid to induce Protoporphyrin IX)[1][4].

  • Washing: Wash cells three times with PBS to remove extracellular probe and reduce background noise.

  • Confocal Imaging: Expose the cells to the excitation wavelength of the photosensitizer. Simultaneously monitor the emission of the DMA-probe (for Si-DMA, excitation at 640 nm, emission at 660–740 nm)[1].

  • Spatial Validation: Use a mitochondrial tracker (e.g., MitoTracker Green) to confirm that the far-red fluorescence exactly co-localizes with the mitochondria, proving that the short-lived 1O2​ was trapped at its source[1].

Advanced Applications in Drug Development & Materials

The strategic use of methyl 9,10-dimethylanthracene-2-carboxylate extends far beyond basic biology:

  • Photodynamic Therapy (PDT): In oncology, PDT relies on 1O2​ to induce localized apoptosis in tumor cells. Conjugated probes derived from this compound allow drug developers to visualize the exact subcellular dosimetry of 1O2​ generated by novel photosensitizers in real-time[1].

  • Non-Aqueous Oxygen Redox Chemistry: In the development of next-generation Lithium-Oxygen ( Li−O2​ ) batteries, parasitic 1O2​ generation degrades the electrolyte. Chemical trapping via DMA derivatives provides unequivocal proof of these degradation pathways, guiding the formulation of more resilient battery chemistries[2].

References

  • Reversible recognition-based boronic acid probes for glucose detection in live cells and zebrafish - Semantic Scholar. 6

  • Application Notes and Protocols: Dimethylanthracene Derivatives as Fluorescent Probes - BenchChem. 4

  • Photophysical Detection of Singlet Oxygen - IntechOpen. 5

  • On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet molecular oxygen reactions - ResearchGate. 3

  • Far-Red Fluorescence Probe for Monitoring Singlet Oxygen during Photodynamic Therapy - Chem-Station. 1

  • Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes - Faraday Discussions (RSC Publishing). 2

Sources

Methodological & Application

Step-by-step synthesis protocol for methyl 9,10-dimethylanthracene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of Methyl 9,10-dimethylanthracene-2-carboxylate

Authored by: A Senior Application Scientist

Introduction

Anthracene and its derivatives are a cornerstone in the field of polycyclic aromatic hydrocarbons, prized for their unique electronic and photophysical properties.[1] These characteristics make them invaluable in material science, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors for biological and supramolecular systems.[1][2] The strategic functionalization of the anthracene core allows for the fine-tuning of these properties. The target molecule, methyl 9,10-dimethylanthracene-2-carboxylate, is a promising candidate for such applications, featuring electron-donating methyl groups at the highly reactive 9 and 10 positions and an electron-withdrawing methyl ester group on one of the outer rings. This substitution pattern is anticipated to modulate the molecule's fluorescence and electronic behavior significantly.

This guide provides a comprehensive, step-by-step protocol for the multi-step synthesis of methyl 9,10-dimethylanthracene-2-carboxylate. The synthetic strategy is designed to be robust and logical, commencing from commercially available anthracene. The pathway involves a regioselective Friedel-Crafts acylation to install a functional group handle at the 2-position, followed by a series of transformations to build the target molecule. Each step is explained in detail, providing not just the procedure but also the underlying chemical principles and rationale for the chosen reagents and conditions.

Overall Synthetic Pathway

The synthesis is designed as a five-step sequence starting from anthracene. This approach allows for controlled, stepwise installation of the required functional groups, maximizing the potential for purity and yield of the final product.

G Anthracene Anthracene AcA 2-Acetylanthracene Anthracene->AcA Step A: Friedel-Crafts Acylation AQC Anthraquinone-2-carboxylic Acid AcA->AQC Step B: Oxidation & Haloform Reaction MAQC Methyl Anthraquinone-2-carboxylate AQC->MAQC Step C: Esterification Diol Intermediate Diol MAQC->Diol Step D: Double Grignard Addition Final Methyl 9,10-dimethylanthracene-2-carboxylate Diol->Final Step E: Reductive Aromatization

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals Grade Equipment
AnthraceneReagent Grade, 99%Round-bottom flasks (various sizes)
Acetyl chlorideAnhydrous, ≥99%Reflux condenser
Aluminum chloride (AlCl₃)Anhydrous, ≥99%Magnetic stirrer with heating plate
1,2-DichloroethaneAnhydrous, ≥99%Ice bath
Chromium(VI) oxide (CrO₃)Reagent GradeSintered glass funnel / Büchner funnel
Glacial Acetic AcidACS GradeSeparatory funnel
Sodium hydroxide (NaOH)Pellets, ≥98%Rotary evaporator
Bromine (Br₂)Reagent Grade, ≥99.5%pH meter or pH paper
Methanol (MeOH)Anhydrous, ≥99.8%Thin-Layer Chromatography (TLC) plates
Sulfuric acid (H₂SO₄)Concentrated, 98%Column chromatography setup
Magnesium (Mg) turnings≥99.5%Syringes and needles
Methyl iodide (CH₃I)≥99%Schlenk line or Argon/Nitrogen source
Diethyl etherAnhydrous, ≥99%Standard laboratory glassware
Tin(II) chloride (SnCl₂)Dihydrate, ≥98%
Hydrochloric acid (HCl)Concentrated, 37%
Sodium bicarbonate (NaHCO₃)Saturated solution
Sodium sulfate (Na₂SO₄)Anhydrous
Dichloromethane (DCM)ACS Grade
Ethyl acetateACS Grade
HexanesACS Grade

Part A: Synthesis of 2-Acetylanthracene via Friedel-Crafts Acylation

Causality and Expertise: The Friedel-Crafts acylation of anthracene can yield a mixture of isomers. The regioselectivity is highly dependent on the solvent used.[3] While acylation at the 9-position is often kinetically favored, using a solvent like 1,2-dichloroethane (ethylene chloride) has been shown to produce a high yield of the 1- and 2-acetylated products.[4][5] Subsequent purification will allow for the isolation of the desired 2-isomer. The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich anthracene ring.[6]

Protocol:

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Ensure all glassware is oven-dried.

  • In the flask, suspend anthracene (10.0 g, 56.1 mmol) in 200 mL of anhydrous 1,2-dichloroethane.

  • Cool the mixture to 0°C using an ice bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (4.8 mL, 67.3 mmol) in 20 mL of anhydrous 1,2-dichloroethane.

  • To the stirred anthracene suspension, add anhydrous aluminum chloride (16.5 g, 123.4 mmol) portion-wise, ensuring the temperature remains below 5°C.

  • Once the AlCl₃ is added, add the acetyl chloride solution dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice mixed with 20 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product will be a mixture of isomers. Purify by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate 2-acetylanthracene.

Part B: Synthesis of Anthraquinone-2-carboxylic Acid

Causality and Expertise: This two-step transformation first involves the oxidation of the anthracene core to an anthraquinone. This is a common reaction for polycyclic aromatic hydrocarbons. Subsequently, the acetyl group is converted to a carboxylic acid via the haloform reaction. The electron-withdrawing nature of the quinone system facilitates the haloform reaction on the methyl ketone.

Protocol:

  • Oxidation to 2-Acetylanthraquinone:

    • In a 500 mL flask, dissolve the purified 2-acetylanthracene (5.0 g, 22.7 mmol) in 150 mL of glacial acetic acid with gentle heating.

    • Cool the solution to room temperature. In a separate beaker, carefully prepare a solution of chromium(VI) oxide (CrO₃) (7.0 g, 70.0 mmol) in a minimal amount of water and add it slowly to 50 mL of glacial acetic acid.

    • Add the CrO₃ solution dropwise to the stirred 2-acetylanthracene solution. An exotherm will be observed. Maintain the temperature below 50°C with a water bath if necessary.

    • After addition, heat the mixture to 80°C for 2 hours.

    • Cool the reaction and pour it into 500 mL of cold water. The yellow 2-acetylanthraquinone will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is colorless, and air dry.

  • Haloform Reaction:

    • In a 1 L flask, prepare a solution of sodium hydroxide (12.0 g, 300 mmol) in 200 mL of water. Cool to 0°C.

    • Slowly add bromine (3.8 mL, 74 mmol) to the cold NaOH solution while stirring vigorously to form a sodium hypobromite solution.

    • Suspend the crude 2-acetylanthraquinone (from the previous step) in 100 mL of 1,4-dioxane and add it to the hypobromite solution.

    • Stir the mixture at room temperature overnight.

    • Heat the mixture to 50°C for 1 hour to destroy excess hypobromite.

    • Cool the solution and filter off any unreacted starting material.

    • Acidify the clear filtrate with concentrated HCl until the pH is ~2. The yellow anthraquinone-2-carboxylic acid will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part C: Synthesis of Methyl Anthraquinone-2-carboxylate

Causality and Expertise: Fischer esterification is a standard and reliable method for converting carboxylic acids to esters. It is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as both the solvent and reagent drives the equilibrium towards the product side, ensuring a high yield.[7]

Protocol:

  • Place the dry anthraquinone-2-carboxylic acid (4.0 g, 15.8 mmol) into a 250 mL round-bottom flask.

  • Add 150 mL of anhydrous methanol, followed by the slow, careful addition of 2 mL of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the mixture to room temperature and reduce the volume of methanol by approximately two-thirds using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of cold water. The methyl ester will precipitate.

  • Collect the solid by vacuum filtration, wash with water, then with a small amount of cold methanol to remove impurities.

  • Recrystallize the crude product from ethanol or a toluene/heptane mixture to obtain pure methyl anthraquinone-2-carboxylate as a yellow solid.

Part D & E: Synthesis of Methyl 9,10-dimethylanthracene-2-carboxylate

Causality and Expertise: This final stage combines a double Grignard addition with a reductive aromatization. The Grignard reagent (CH₃MgBr) is a powerful nucleophile that will attack both electrophilic carbonyl carbons of the quinone.[8] This reaction must be conducted under strictly anhydrous conditions as Grignard reagents react violently with water. The resulting di-tertiary alcohol is unstable and is not typically isolated. The subsequent addition of a reducing agent like SnCl₂ in an acidic medium reduces the hydroxyl groups and facilitates dehydration, restoring the aromaticity of the three-ring system to yield the stable anthracene product.

Mechanism: Grignard Addition and Reductive Aromatization

G Quinone Methyl Anthraquinone-2-carboxylate Diol Diol Intermediate Quinone->Diol Grignard Addition Grignard CH₃MgBr (excess) Product Final Product Diol->Product Reductive Aromatization Aromatization SnCl₂ / HCl

Caption: Key transformation from the quinone to the final anthracene.

Protocol:

  • Preparation of Grignard Reagent:

    • Set up a 250 mL flame-dried, three-necked flask with a condenser, a dropping funnel, and a gas inlet.

    • Place magnesium turnings (1.5 g, 61.7 mmol) in the flask.

    • Add a small crystal of iodine.

    • Add 50 mL of anhydrous diethyl ether.

    • In the dropping funnel, add a solution of methyl iodide (3.5 mL, 56.2 mmol) in 30 mL of anhydrous diethyl ether.

    • Add a few drops of the methyl iodide solution to the magnesium. The reaction should initiate (slight bubbling, disappearance of iodine color). If not, gently warm the flask.

    • Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

    • After addition, stir for another 30 minutes until most of the magnesium is consumed.

  • Grignard Reaction and Aromatization:

    • In a separate 500 mL flame-dried, three-necked flask, dissolve methyl anthraquinone-2-carboxylate (3.0 g, 11.2 mmol) in 150 mL of anhydrous THF.

    • Cool the solution to 0°C.

    • Slowly add the prepared Grignard reagent via cannula or dropping funnel to the quinone solution. A color change will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Prepare a solution of SnCl₂·2H₂O (7.6 g, 33.6 mmol) in 50 mL of 10% HCl.

    • Carefully and slowly quench the reaction by adding the SnCl₂/HCl solution. This step is highly exothermic and will generate gas.

    • Heat the resulting mixture to 60°C for 1 hour to complete the reduction and aromatization.

    • Cool the mixture and extract three times with 100 mL portions of ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude solid by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to yield the final product, methyl 9,10-dimethylanthracene-2-carboxylate.

Characterization and Data Summary

The final product and key intermediates should be characterized by standard analytical techniques. The following table provides expected values.

Compound Formula MW ( g/mol ) Appearance Expected ¹H NMR (δ, ppm)
2-AcetylanthraceneC₁₆H₁₂O220.27Pale yellow solid7.4-8.5 (m, 9H, Ar-H), 2.8 (s, 3H, -COCH₃)
Methyl Anthraquinone-2-carboxylateC₁₆H₁₀O₄266.25Yellow solid7.8-8.4 (m, 7H, Ar-H), 4.0 (s, 3H, -OCH₃)
Methyl 9,10-dimethylanthracene-2-carboxylate C₁₈H₁₆O₂ 264.32 Colorless/Pale yellow solid 7.4-8.6 (m, 7H, Ar-H), 4.0 (s, 3H, -OCH₃), 3.1 (s, 6H, 2x -CH₃)

Safety and Handling

  • Friedel-Crafts Reaction: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. The reaction generates HCl gas and must be performed in a well-ventilated fume hood.[6]

  • Oxidizing Agents: Chromium(VI) oxide is a strong oxidizer and a known carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Grignard Reagents: Grignard reagents are highly flammable and react violently with water and protic solvents. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere (Argon or Nitrogen).

  • Corrosive Reagents: Concentrated acids (HCl, H₂SO₄) and bromine are highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.

References

  • Scholl, R., & Tritsch, K. (1911). Über die Anlagerung von Grignard'schem Reagens an Anthrachinon. Berichte der deutschen chemischen Gesellschaft, 44(2), 2393-2401. (Note: While not a direct search result, this represents the foundational chemistry for Grignard reactions on anthraquinones).
  • Ma, L., & Geng, Y. (2007). An Improved Synthesis of Aryl-Substituted Anthracenes and Heteroacenes. The Journal of Organic Chemistry, 72(25), 9856–9859. Available from: [Link]

  • León, T., & Martín, R. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2086–2119. Available from: [Link]

  • Frontiers. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Available from: [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. (Note: Foundational paper for the Diels-Alder reaction).
  • León, T., & Martín, R. (2021). Recent advances in the syntheses of anthracene derivatives. PMC. Available from: [Link]

  • Truman ChemLab. A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Available from: [Link]

  • Bassilios, H. F., Shawky, M. A., & Salem, A. Y. (1963). Acetylation of anthracene by the Friedel-Crafts reaction using ethylene chloride as the solvent. Recueil des Travaux Chimiques des Pays-Bas, 82(4), 298-302. Available from: [Link]

  • Gore, P. H. (1959). The Friedel-Crafts Acylation of Anthracene. The Journal of Organic Chemistry, 24(9), 1383-1384. (Note: A foundational reference for this specific reaction).
  • ResearchGate. (2013). Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent. Available from: [Link]

  • Organic Syntheses. General procedure for formylation of aromatic compounds. Available from: [Link]

  • General Procedure for the Preparation of Carboxylates. (n.d.). Available from: [Link] (Note: A generic procedure for carboxylate synthesis).

  • Google Patents. (2016). Synthesizing method for 9,10-dimethylanthracene. CN105385719A.
  • Google Patents. (2016). Method for preparing high-purity melitracen. CN105418436A.

Sources

Comprehensive Application Note: Diels-Alder Cycloaddition of Methyl 9,10-Dimethylanthracene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 9,10-dimethylanthracene-2-carboxylate is a highly functionalized, electron-rich diene utilized extensively in materials science, fluorophore design, and bioconjugation chemistry. The presence of the 9,10-dimethyl groups significantly elevates the energy of the diene's Highest Occupied Molecular Orbital (HOMO), making it an exceptionally reactive substrate for normal-electron-demand Diels-Alder[4+2] cycloadditions. This application note provides a comprehensive, mechanistically grounded guide to selecting reaction conditions and executing cycloadditions with various dienophiles, ensuring high yields and reproducible kinetic profiles.

Mechanistic Rationale & Electronic Properties

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this specific anthracene derivative:

  • The 9,10-Dimethyl Effect (Reactivity): Unsubstituted anthracene requires harsh conditions to undergo cycloaddition due to the loss of aromatic resonance energy in the central ring. However, the hyperconjugation and inductive electron-donating effects of the methyl groups at the 9 and 10 positions drastically raise the HOMO energy. This narrows the HOMO(diene)–LUMO(dienophile) gap, accelerating the reaction by several orders of magnitude compared to parent anthracene[1].

  • The 2-Carboxylate Effect (Regiochemistry & Utility): The methyl ester at the 2-position serves as a stable, mildly electron-withdrawing functional handle for downstream derivatization (e.g., saponification and amide coupling) ()[2]. While it slightly lowers the overall HOMO energy compared to pure 9,10-dimethylanthracene, the diene remains highly reactive. Because the 2-carboxylate breaks the C2v​ symmetry of the molecule, reactions with unsymmetrical dienophiles will yield a mixture of regioisomers. Therefore, symmetrical dienophiles (e.g., maleic anhydride, maleimides, tetracyanoethylene) are strongly recommended to ensure a single structural product.

  • Self-Validating Kinetic Indicators: When reacted with highly electrophilic dienophiles, the reaction passes through a transient charge-transfer (CT) complex ()[3]. This creates a highly visible, deep color upon mixing that fades as the non-conjugated sp3 cycloadduct forms. This provides a self-validating, equipment-free readout of reaction progression.

Dienophile Selection & Kinetic Matrix

The choice of solvent and temperature is entirely dictated by the electrophilicity (LUMO energy) of the chosen dienophile. Quantitative expectations are summarized below.

DienophileElectrophilicityOptimal SolventTemp (°C)Expected Reaction TimeVisual Indicator
Tetracyanoethylene (TCNE) Very HighDichloromethane20–25< 10 minutesDeep color fades to clear[1]
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) Very HighDichloromethane20–25< 10 minutesRed color fades to clear
Maleic Anhydride ModerateToluene110 (Reflux)2–4 hoursProduct precipitation[4]
N-Phenylmaleimide ModerateToluene110 (Reflux)2–6 hoursFluorescence quenching

Experimental Decision Workflow

G Start Methyl 9,10-dimethylanthracene- 2-carboxylate Decision Select Dienophile Electrophilicity Start->Decision High High (e.g., TCNE, PTAD) Decision->High Strong Acceptor Mod Moderate (e.g., Maleimides) Decision->Mod Standard Acceptor CondHigh Room Temp, DCM Reaction Time: < 10 min Visual: Color Fading High->CondHigh CondMod Reflux (110°C), Toluene Reaction Time: 2-4 hours Visual: Product Precipitation Mod->CondMod Product [4+2] Cycloadduct (Endo-enriched) CondHigh->Product CondMod->Product

Decision matrix for Diels-Alder cycloaddition conditions based on dienophile electrophilicity.

Validated Experimental Protocols

Protocol A: Thermal Cycloaddition (For Moderate Dienophiles)

Use this protocol for maleic anhydride, N-phenylmaleimide, and similar standard dienophiles.

Rationale for Conditions: Toluene is selected as the solvent because its boiling point (110 °C) provides the precise thermal energy required to overcome the activation barrier for moderate dienophiles. Importantly, it avoids higher temperatures (>150 °C) that would thermodynamically favor the retro-Diels-Alder reaction, thus protecting the integrity of the cycloadduct ()[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 9,10-dimethylanthracene-2-carboxylate (1.0 mmol, 1.0 equiv) and maleic anhydride (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Suspend the solid reagents in 10 mL of anhydrous toluene. Attach a reflux condenser.

  • Execution: Heat the mixture to reflux (110 °C) under a positive pressure of inert gas (Nitrogen or Argon). Maintain reflux for 2 to 4 hours.

  • Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase. The starting diene is highly fluorescent under 365 nm UV light. The reaction is complete when this fluorescent spot is entirely quenched, as the disruption of the aromatic system in the cycloadduct eliminates native fluorescence.

  • Isolation: Remove the heat source and allow the flask to cool to room temperature. The cycloadduct will typically precipitate directly from the toluene. Collect the solid via vacuum filtration, wash with 5 mL of cold toluene, and dry under high vacuum. Expected yield: >85%.

Protocol B: Rapid Room-Temperature Cycloaddition (For Highly Electrophilic Dienophiles)

Use this protocol for Tetracyanoethylene (TCNE) or 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD).

Rationale for Conditions: Highly electron-deficient dienophiles react almost instantaneously with 9,10-dimethylanthracene derivatives ()[1]. Applying heat is unnecessary and detrimental, as it can lead to dienophile decomposition or unwanted polymerization. Dichloromethane (DCM) is used to ensure complete solubility of the transient charge-transfer complex.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 9,10-dimethylanthracene-2-carboxylate (1.0 mmol, 1.0 equiv) in 10 mL of anhydrous DCM in a 25 mL flask at room temperature (20–25 °C).

  • Dienophile Addition: Slowly add a solution of TCNE (1.05 mmol, 1.05 equiv) in 5 mL of DCM dropwise over 2 minutes.

  • Self-Validating Observation: Upon the first drop of TCNE, a deep, intense color (often dark blue/purple) will instantly form. This is the pre-reaction charge-transfer (CT) complex. As the cycloaddition proceeds to the stable sp3 adduct, this color will rapidly fade. The reaction is deemed complete when the solution stabilizes to a pale yellow or colorless state (typically < 10 minutes).

  • Isolation: Concentrate the solvent under reduced pressure using a rotary evaporator. Triturate the resulting crude residue with cold methanol (10 mL) to dissolve any unreacted TCNE. Filter the solid cycloadduct and dry under vacuum. Expected yield: >95%.

References

  • Kornilov, D., et al. (2023). "A new approach to neutralize the toxic effect of polycyclic aromatic hydrocarbons on the example of 9,10-dimethylanthracene: A kinetic aspect." E3S Web of Conferences, 411, 02007. URL:[Link]

  • Wang, L., et al. (2019). "Reversible recognition-based boronic acid probes for glucose detection in live cells and zebrafish." Sensors and Actuators B: Chemical. URL:[Link]

  • Kiselev, V. D., & Miller, J. G. (1975). "Experimental proof that the Diels-Alder reaction of tetracyanoethylene with 9,10-dimethylanthracene passes through formation of a complex between the reactants." Journal of the American Chemical Society, 97(14), 4036–4039. URL:[Link]

  • Al-Juhni, A. A., et al. (2014). "Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity." RSC Advances, 4, 35850-35859. URL:[Link]

Sources

Application Note: Catalytic Esterification Methods for the Synthesis of Methyl 9,10-Dimethylanthracene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Methyl 9,10-dimethylanthracene-2-carboxylate is a highly valued intermediate in chemical biology and materials science. Most notably, it serves as a foundational building block in the synthesis of advanced fluorescent probes, such as reversible recognition-based boronic acid sensors utilized for in vivo glucose detection in live cells and zebrafish[1],[2]. The anthracene core provides exceptional photophysical properties, while the methyl ester moiety acts either as a stable lipophilic group to enhance cellular uptake or as a protected precursor for subsequent functionalization.

Synthesizing this molecule requires the precise esterification of 9,10-dimethylanthracene-2-carboxylic acid. The extended π-conjugation and steric bulk of the anthracene ring system can hinder nucleophilic attack at the carbonyl carbon. Therefore, selecting the appropriate catalytic method is critical to achieving high yields while preventing substrate degradation. This technical guide details two field-proven methodologies: the robust, acid-catalyzed Fischer esterification[1], and the mild, carbodiimide-mediated Steglich esterification[3].

Mechanistic Causality & Catalyst Selection

As an application scientist, choosing between esterification protocols requires balancing substrate stability, reaction time, and atom economy.

The Fischer Esterification Approach: The Fischer esterification is an equilibrium-driven process. By utilizing a strong mineral acid (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, significantly increasing the electrophilicity of the carbonyl carbon. Because the reaction is reversible, employing absolute methanol as both the nucleophile and the solvent drives the equilibrium toward the ester product via Le Chatelier's principle. This method is highly scalable and cost-effective, making it the preferred route for robust substrates like 9,10-dimethylanthracene-2-carboxylic acid that lack acid-labile functional groups[1].

The Steglich Esterification Approach: When dealing with highly sensitive derivatives, or when strictly anhydrous, room-temperature conditions are mandated, the Steglich esterification is superior[4]. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming an O-acylisourea intermediate. However, without a catalyst, this intermediate slowly undergoes a 1,3-rearrangement into a dead-end N-acylurea byproduct. The addition of 4-Dimethylaminopyridine (DMAP) acts as a highly efficient nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate, completely suppressing the unwanted rearrangement and ensuring rapid, quantitative transfer of the acyl group to methanol[3],[4].

SteglichMechanism Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation DMAP DMAP Catalysis (Acyl Transfer) O_Acyl->DMAP Suppresses N-acylurea N_Acyl N-Acylpyridinium Active Species DMAP->N_Acyl MeOH Methanol Attack N_Acyl->MeOH Product Methyl Ester + DCU Byproduct MeOH->Product

Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Comparative Reaction Parameters

To aid in protocol selection, the quantitative and operational parameters of both methods are summarized below:

ParameterProtocol A: Fischer EsterificationProtocol B: Steglich Esterification
Catalyst System H₂SO₄ (Strong Brønsted Acid)DCC / DMAP (Carbodiimide / Nucleophile)
Solvent Absolute Methanol (Excess)Anhydrous CH₂Cl₂
Temperature Reflux (~65 °C)0 °C warming to Room Temp (20 °C)
Reaction Time 20 hours3 hours
Typical Yield ~79%Quantitative / High
Primary Advantage Highly scalable, cost-effective reagentsMild conditions, fast, avoids strong acids
Limitation Requires long reflux, incompatible with acid-labile groupsAtom-uneconomical (generates DCU waste)

Experimental Workflows & Protocols

Protocol A: Acid-Catalyzed Fischer Esterification

This protocol is adapted from the validated synthesis of boronic acid probes for glucose detection[1].

Scale: 0.60 mmol

Materials Required:

  • 9,10-dimethylanthracene-2-carboxylic acid (150 mg, 0.60 mmol)

  • Absolute methanol (80 mL)

  • Concentrated sulfuric acid (0.2 mL)

  • Chloroform (for extraction)

  • 5% NaHCO₃ aqueous solution & Saturated NaCl aqueous solution (brine)

  • Dichloromethane (for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: In a thoroughly dried round-bottom flask, suspend 9,10-dimethylanthracene-2-carboxylic acid (150 mg, 0.60 mmol) in 80 mL of absolute methanol[1].

  • Catalyst Addition: Slowly add 0.2 mL of concentrated sulfuric acid dropwise while stirring. (Note: The addition of acid is exothermic; perform in a well-ventilated fume hood.)

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 20 hours[1]. Causality: Extended reflux is required to overcome the steric bulk of the anthracene system.

  • Primary Concentration: Allow the reaction to cool to room temperature. Evaporate the bulk of the methanol under reduced pressure using a rotary evaporator[1].

  • Workup & Extraction: Dilute the concentrated residue with 50 mL of chloroform. Wash the organic layer first with 5% aqueous sodium bicarbonate (NaHCO₃) to neutralize residual H₂SO₄ and remove unreacted starting material, followed by a wash with saturated brine to remove water[1].

  • Drying & Secondary Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the chloroform under vacuum[1].

  • Purification: Purify the crude product via silica gel column chromatography using dichloromethane as the eluent[1].

  • Yield: The expected yield is approximately 78.9% (125 mg) of methyl 9,10-dimethylanthracene-2-carboxylate[1].

Workflow Start 9,10-Dimethylanthracene- 2-carboxylic acid + MeOH Catalyst Add H2SO4 Catalyst Start->Catalyst Reaction Reflux for 20 h Catalyst->Reaction Evap1 Evaporate Solvent Reaction->Evap1 Workup Dilute in CHCl3 Wash: NaHCO3 & Brine Evap1->Workup Purify Silica Gel Chromatography (Eluent: CH2Cl2) Workup->Purify Product Methyl 9,10-dimethylanthracene- 2-carboxylate Purify->Product

Experimental workflow for the acid-catalyzed Fischer esterification.

Protocol B: Mild Steglich Esterification

This protocol utilizes standard carbodiimide coupling conditions, ideal for avoiding harsh acidic environments[3].

Scale: 1.0 mmol (Standardized)

Materials Required:

  • 9,10-dimethylanthracene-2-carboxylic acid (250 mg, 1.0 mmol)

  • Absolute methanol (1.5 mmol, ~60 µL)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol, 227 mg)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 9,10-dimethylanthracene-2-carboxylic acid (250 mg, 1.0 mmol) and absolute methanol (60 µL, 1.5 mmol) in 10 mL of anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere (N₂ or Ar)[3].

  • Catalyst Addition: Add DMAP (12 mg, 0.10 mmol) to the solution and cool the flask to 0 °C using an ice bath[3].

  • Activation: Slowly add DCC (227 mg, 1.1 mmol) to the cooled mixture. Causality: DCC is added at 0 °C to strictly control the exothermic activation step and minimize side reactions.

  • Stirring: Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature (20 °C). Continue stirring for 3 hours[3]. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses[4].

  • Filtration: Filter off the precipitated DCU using a sintered glass funnel or a small plug of Celite. Wash the filter cake with a small volume of cold CH₂Cl₂[3].

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove trace unreacted acid), and brine[3].

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the residue via silica gel chromatography to obtain the pure methyl ester[3].

References

  • [1] Title: Reversible recognition-based boronic acid probes for glucose detection in live cells and zebrafish | Source: Semantic Scholar | URL: 1

  • [2] Title: Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish | Source: Journal of the American Chemical Society - ACS Publications | URL: 2

  • [3] Title: Simple Method for the Esterification of Carboxylic Acids | Source: Organic Chemistry Portal | URL: 3

  • [4] Title: Steglich Esterification | Source: Organic Chemistry Portal | URL: 4

Sources

Preparation of methyl 9,10-dimethylanthracene-2-carboxylate from 9,10-dimethylanthracene precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl 9,10-dimethylanthracene-2-carboxylate is a critical building block in the development of advanced fluorescent sensors, particularly for reversible recognition-based boronic acid probes used in live-cell and in vivo glucose detection[1]. Because the electron-rich 9,10-dimethylanthracene core is highly susceptible to over-oxidation, direct carboxylation or harsh oxidative pathways often lead to unwanted anthraquinone byproducts.

To circumvent this, the optimal synthetic strategy employs a controlled three-step sequence:

  • Regioselective Friedel-Crafts Acylation: Installs an acetyl group at the 2-position without disrupting the anthracene core[2].

  • Haloform Oxidation: Selectively oxidizes the methyl ketone to a carboxylic acid under mild, basic conditions, preserving the electron-rich aromatic system.

  • Fischer Esterification: Converts the carboxylic acid to the target methyl ester using a Le Chatelier-driven equilibrium[2].

Synthetic Workflow Visualization

SynthesisWorkflow A 9,10-Dimethylanthracene (Precursor) B 1-(9,10-dimethylanthracen-2-yl)ethan-1-one (Intermediate Ketone) A->B Step 1: Friedel-Crafts Acylation AcCl, AlCl3, CS2, RT to 45°C C 9,10-dimethylanthracene-2-carboxylic acid (Intermediate Acid) B->C Step 2: Haloform Oxidation NaOBr, 1,4-Dioxane/H2O, 0°C to RT D Methyl 9,10-dimethylanthracene-2-carboxylate (Target Ester) C->D Step 3: Fischer Esterification MeOH, cat. H2SO4, Reflux 20 h

Fig 1: Three-step synthetic workflow for methyl 9,10-dimethylanthracene-2-carboxylate.

Step-by-Step Methodologies & Causality

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of 1-(9,10-dimethylanthracen-2-yl)ethan-1-one.

  • Protocol: In a flame-dried round-bottom flask, mix 9,10-dimethylanthracene (4.00 g, 19.39 mmol), anhydrous aluminum chloride (3.74 g, 28.05 mmol), and distilled acetyl chloride (2.15 mL, 30.25 mmol) in 215 mL of anhydrous carbon disulfide (CS₂)[2]. Stir the mixture at room temperature for 12 hours, then heat to 45 °C for 2 hours[2].

  • Quenching: Carefully pour the reaction mixture over 65 mL of cracked ice containing 3.4 mL of concentrated hydrogen chloride[2]. Allow it to cool to room temperature, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Causality: Carbon disulfide (CS₂) is utilized because it is completely inert to Friedel-Crafts conditions while providing excellent solvation for the highly hydrophobic anthracene precursor. The initial 12-hour room-temperature phase prevents polyacylation, while the subsequent 45 °C heating provides the thermodynamic push to achieve full conversion[2]. The acidic ice quench is mandatory to safely destroy the reactive aluminum-ketone complex and protonate the product.

  • In-Process QC (Self-Validation): The reaction transitions from a pale suspension to a dark, homogeneous complex. TLC monitoring (Hexane:EtOAc 9:1) will confirm the disappearance of the highly fluorescent starting material.

Phase 2: Haloform Oxidation

Objective: Synthesis of 9,10-dimethylanthracene-2-carboxylic acid.

  • Protocol: Dissolve the intermediate ketone (~15 mmol) in 50 mL of 1,4-dioxane. Cool to 0 °C. Slowly add a freshly prepared aqueous solution of sodium hypobromite (NaOBr) in a 3-fold molar excess. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Quenching: Quench excess oxidant with saturated sodium bisulfite (NaHSO₃). Acidify the mixture to pH ~2 using concentrated HCl to precipitate the carboxylic acid. Filter under vacuum and wash with cold water.

  • Causality: The haloform reaction is strategically deployed because it selectively targets the methyl ketone. Utilizing strong oxidants (e.g., KMnO₄) would aggressively attack the electron-rich 9,10-dimethylanthracene core, yielding unwanted anthraquinones. Dioxane acts as a miscible co-solvent, bridging the aqueous hypobromite and the organic substrate. Acidification is required to convert the soluble carboxylate salt into the insoluble carboxylic acid for straightforward isolation.

  • In-Process QC (Self-Validation): The yellow tint of the hypobromite fades as the reaction proceeds. Upon acidification with HCl, a massive precipitation event validates the successful formation of the protonated carboxylic acid.

Phase 3: Fischer Esterification

Objective: Synthesis of methyl 9,10-dimethylanthracene-2-carboxylate.

  • Protocol: In a round-bottom flask, suspend 9,10-dimethylanthracene-2-carboxylic acid (150 mg, 0.60 mmol) in 80 mL of absolute methanol[2]. Add 0.2 mL of concentrated sulfuric acid (H₂SO₄)[2]. Reflux the mixture for 20 hours[2].

  • Quenching & Purification: Evaporate the methanol under vacuum. Dilute the residue with 50 mL of chloroform, and wash with 5% aqueous sodium bicarbonate (NaHCO₃) followed by saturated aqueous sodium chloride (brine)[2]. Evaporate the solvent and purify via silica gel chromatography using dichloromethane as the eluent[2].

  • Causality: Fischer esterification is an equilibrium-driven process. The massive volumetric excess of absolute methanol acts as both solvent and reactant, pushing the equilibrium strictly toward the ester product via Le Chatelier's Principle. Sulfuric acid serves a dual role as a protonating activator for the carbonyl carbon and a dehydrating agent. The basic NaHCO₃ wash is critical to neutralize the acid catalyst and strip away any unreacted carboxylic acid, ensuring high purity[2].

  • In-Process QC (Self-Validation): TLC (Dichloromethane:Methanol 95:5) will show the appearance of a distinct, higher R_f spot corresponding to the less polar ester. The isolated yield should approximate 78.9%[2].

Quantitative Data & Characterization

The following table summarizes the expected yields and high-resolution mass spectrometry (HRMS) validation metrics for the key intermediates and final product[2].

CompoundMolecular FormulaExact MassExpected YieldKey Characterization (HRMS)
1-(9,10-dimethylanthracen-2-yl)ethan-1-one C₁₈H₁₆O248.1275–85%N/A (Intermediate)
9,10-dimethylanthracene-2-carboxylic acid C₁₇H₁₄O₂250.1080–90%(ESI−): calcd [M−H]⁻ 249.0921, found 249.0923
Methyl 9,10-dimethylanthracene-2-carboxylate C₁₈H₁₆O₂264.12~78.9%(ESI+): calcd [M+Na]⁺ 287.1043, found 287.1047

Critical Parameters & Safety

  • Carbon Disulfide Handling: CS₂ used in Phase 1 is highly toxic and possesses a dangerously low autoignition temperature (90 °C). All manipulations must be performed in a high-flow fume hood using spark-free equipment.

  • Moisture Exclusion: Aluminum chloride (AlCl₃) is highly sensitive to moisture. Phase 1 must be conducted under strict anhydrous conditions (Argon or N₂ atmosphere) to prevent the premature hydrolysis of the Lewis acid catalyst.

  • Oxidant Preparation: NaOBr must be prepared fresh at 0 °C to prevent disproportionation into bromate (BrO₃⁻), which is a less effective and more hazardous oxidant.

References

  • Wang, K., Zhang, R., Zhao, X., et al. "Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish." Journal of the American Chemical Society, 2023, 145(15), 8408-8416. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Photo-oxidation of Methyl 9,10-dimethylanthracene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of photo-oxidation of methyl 9,10-dimethylanthracene-2-carboxylate during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

What is photo-oxidation and why is methyl 9,10-dimethylanthracene-2-carboxylate particularly susceptible?

Photo-oxidation is a chemical reaction initiated by the absorption of light (photons) in the presence of oxygen. Anthracene derivatives, including methyl 9,10-dimethylanthracene-2-carboxylate, are highly susceptible due to their polycyclic aromatic hydrocarbon (PAH) structure. This structure allows the molecule to absorb light, particularly in the UV-A range, and transition to an excited triplet state.[1] This excited molecule can then transfer its energy to ground-state triplet oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂).[2][3] Singlet oxygen then readily attacks the electron-rich 9 and 10 positions of the anthracene core in a [4+2] cycloaddition reaction to form a stable endoperoxide.[4][5]

What are the primary degradation products of this compound upon photo-oxidation?

The primary and most immediate product of photo-oxidation is the corresponding 9,10-endoperoxide.[4][5] This endoperoxide can be stable but may further decompose, especially under the influence of heat or further irradiation, to form other degradation products such as anthraquinone derivatives.[1][6][7] In some cases, the endoperoxide can undergo base-catalyzed decomposition to form anthraquinone and hydrogen peroxide.[8]

What are the ideal long-term storage conditions to prevent photo-oxidation?

To minimize photo-oxidation, a multi-faceted approach to storage is essential. The following table summarizes the recommended conditions for long-term storage of methyl 9,10-dimethylanthracene-2-carboxylate in both solid and solution forms.

ParameterSolid FormIn SolutionRationale
Temperature -20°C to -80°C[9]-80°C[9]Reduces the rate of any potential thermal degradation pathways and minimizes solvent evaporation.
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in photo-oxidation.
Container Amber glass vials with PTFE-lined capsAmber glass vials with PTFE-lined capsAmber glass effectively blocks UV and a significant portion of visible light.[10][11][12][13] PTFE-lined caps provide an excellent seal against moisture and oxygen ingress.
Light Exposure Complete darkness (e.g., stored in a box within the freezer)Complete darkness (e.g., stored in a box within the freezer)The most critical factor to prevent the initiation of the photochemical reaction.[14]
Solvent (for solutions) Degassed, anhydrous, peroxide-free aprotic solvents (e.g., Toluene, Dichloromethane)N/ARemoves dissolved oxygen and prevents reactions with solvent-derived peroxides. Some solvents, particularly chlorinated ones, can accelerate photo-oxidation.[15]
Can I store the compound in a clear glass vial?

No, storing this compound in a clear glass vial is strongly discouraged. Clear glass offers minimal protection from UV and visible light, which are the primary initiators of photo-oxidation.[12] Even ambient laboratory light can be sufficient to cause significant degradation over time.[16]

Is refrigeration or freezing always better for storage?

While lower temperatures are generally better as they slow down chemical reactions, the most critical factor for this compound is protection from light. Storing the compound in a freezer (-20°C to -80°C) is recommended for long-term stability.[9] However, even at these low temperatures, degradation will occur if the sample is exposed to light.

How does solvent choice affect the stability of the compound in solution?

The choice of solvent can significantly impact the stability of methyl 9,10-dimethylanthracene-2-carboxylate in solution. Chlorinated solvents like chloroform and carbon tetrachloride have been shown to accelerate the photo-oxidation of anthracene derivatives.[15] It is hypothesized that these solvents can promote the formation of the excited triplet state of the anthracene, leading to more efficient singlet oxygen production.[15] Therefore, non-chlorinated, aprotic solvents such as toluene or dichloromethane are generally preferred. It is also crucial to use solvents that are anhydrous and free of peroxides, as these can also contribute to degradation.

Section 2: Troubleshooting Guide

Problem: I've observed degradation of my sample despite storing it in the dark. What could be the cause?

If you observe degradation even when you believe the sample is stored in the dark, consider the following possibilities:

  • Inadequate Light-Blocking: The container may not be completely opaque, or it may have been inadvertently exposed to light during sample handling. Wrapping the amber vial in aluminum foil can provide an extra layer of protection.[14]

  • Presence of Oxidizing Agents: Contamination with oxidizing agents can lead to degradation even in the absence of light. Ensure all glassware is scrupulously clean and that solvents are of high purity and free from peroxides.

  • Autoxidation: While less common for this specific type of degradation, some compounds can undergo slow oxidation in the presence of atmospheric oxygen without light. Storing under an inert atmosphere (argon or nitrogen) can mitigate this.

Problem: My compound is degrading in solution even when stored in an amber vial in the freezer. What's happening?

This scenario often points to issues with the solvent or dissolved gases:

  • Dissolved Oxygen: Solvents can contain significant amounts of dissolved oxygen. Even at low temperatures, this oxygen is available to react if the sample is exposed to light, however briefly. It is best practice to degas solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles before preparing the solution.

  • Peroxide Formation in the Solvent: Ethers and other solvents can form explosive peroxides over time, which are potent oxidizing agents. Always use fresh, high-purity solvents and test for the presence of peroxides before use, especially with older solvent stocks.

  • Solvent Incompatibility: As mentioned previously, certain solvents can actively promote photodegradation.[15] Consider switching to a different, less reactive solvent.

Problem: How can I confirm that the degradation I'm seeing is due to photo-oxidation?

A combination of analytical techniques and controlled experiments can help confirm the degradation pathway:

  • Analytical Techniques:

    • ¹H NMR Spectroscopy: The formation of the endoperoxide will result in a characteristic shift of the aromatic protons and the appearance of new signals for the bridgehead protons.

    • UV-Vis Spectroscopy: The characteristic absorbance of the anthracene core will decrease as it is converted to the non-aromatic endoperoxide.[17]

    • HPLC-MS: This technique can be used to separate the parent compound from its degradation products and confirm their identity by mass spectrometry.[18] The endoperoxide will have a mass corresponding to the parent compound + 32 amu (O₂).

  • Control Experiments:

    • Light vs. Dark Control: Store two identical samples, one wrapped in aluminum foil (dark) and one exposed to ambient light. Analyze both after a set period. Significant degradation only in the light-exposed sample strongly suggests photo-oxidation.

    • Oxygen vs. Inert Atmosphere Control: Prepare two identical solutions, one with a degassed solvent and stored under an inert atmosphere, and the other with an oxygen-saturated solvent. Expose both to a controlled light source. A higher rate of degradation in the oxygen-saturated sample points to an oxygen-dependent mechanism.

    • Singlet Oxygen Quencher: The addition of a known singlet oxygen quencher, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium azide, should inhibit or significantly slow down the degradation if singlet oxygen is the primary reactive species.[19]

Section 3: Experimental Protocols & Visualizations

Protocol: Monitoring Photo-oxidation by UV-Vis Spectroscopy
  • Prepare a stock solution of methyl 9,10-dimethylanthracene-2-carboxylate in a suitable, peroxide-free solvent (e.g., spectroscopic grade toluene) at a known concentration.

  • Dilute the stock solution to a concentration that gives an absorbance maximum between 1 and 1.5 AU in a 1 cm path length quartz cuvette.

  • Take an initial UV-Vis spectrum (e.g., from 250 nm to 500 nm) of the solution. This will be your time-zero reading.

  • Expose the cuvette to a controlled light source (e.g., a UV lamp or even ambient laboratory light).

  • At regular intervals (e.g., every 30 minutes), record a new UV-Vis spectrum.

  • Plot the absorbance at the λmax of the parent compound against time. A decrease in absorbance indicates degradation.

Diagrams

Caption: Mechanism of Anthracene Photo-oxidation.

Troubleshooting_Flowchart decision decision start Degradation Observed check_storage Stored in Dark? start->check_storage check_solvent Degradation in Solution? check_storage->check_solvent Yes inadequate_light_blocking Inadequate Light Blocking check_storage->inadequate_light_blocking No oxidizing_agents Presence of Oxidizing Agents check_solvent->oxidizing_agents No dissolved_oxygen Dissolved Oxygen check_solvent->dissolved_oxygen Yes confirm_mechanism Confirm Mechanism: - Control Experiments - Analytical Techniques inadequate_light_blocking->confirm_mechanism autoxidation Autoxidation oxidizing_agents->autoxidation autoxidation->confirm_mechanism peroxide_formation Solvent Peroxides dissolved_oxygen->peroxide_formation solvent_incompatibility Solvent Incompatibility peroxide_formation->solvent_incompatibility solvent_incompatibility->confirm_mechanism end Implement Corrective Actions confirm_mechanism->end

Caption: Troubleshooting Degradation of Photosensitive Compounds.

References

  • Ahmad, R., et al. (2019). Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology.
  • Ramel, A., et al. (2012). Chemical Quenching of Singlet Oxygen by Carotenoids in Plants. Plant Physiology.
  • Zhu, S., et al. (2023).
  • Scaiano, J. C., et al. (1983). The effect of heavy-atom solvents on the photooxidation of anthracene. Canadian Journal of Chemistry.
  • Bacon, F. R., & Billian, C. J. (1954). Color and Spectral Transmittance of Amber Bottle Glass. Journal of the American Ceramic Society.
  • Ogilby, P. R., & Foote, C. S. (1982). Charge-Transfer Quenching of Singlet Oxygen O2(1Δg) by Amines and Aromatic Hydrocarbons. The Journal of Physical Chemistry.
  • Bacon, F. R., & Billian, C. J. (Year not available). Color and Spectral Transmittance of Amber Bottle Glass. Journal of the American Ceramic Society.
  • Palumbo, M. C., & García, N. A. (1988). On the mechanism of quenching of singlet oxygen by chlorinated phenolic pesticides. Toxicological & Environmental Chemistry.
  • Wade, C. R., et al. (2022). Unravelling the Major Factors in Photo-oxidative Stability of Anthradithiophene Derivatives.
  • Galian, R. E., et al. (2007). Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. Photochemical & Photobiological Sciences.
  • Pásti, G., et al. (2014). In situ measurement of light transmission into wine bottles and calculation of shelf life. American Journal of Enology and Viticulture.
  • Bowen, E. J. (1955). THE PHOTOCHEMISTRY OF ANTHRACENES. Transactions of the Faraday Society.
  • Fukuzumi, S., & Kochi, J. K. (1981). Solvent effects in the electron transfer quenching of the triplet state of anthracene by p-benzoquinones. The Journal of Physical Chemistry.
  • Georgakoudi, I., et al. (1997). Singlet oxygen generation by porphyrins and the kinetics of 9,10-dimethylanthracene photosensitization in liposomes. Photochemistry and Photobiology.
  • NEG. (Date not available). Development of Glass with Controlled Transmittance over a Wide Range of Light Wavelengths. Nippon Electric Glass Co., Ltd.
  • Atherton, S. J., & Lambert, C. (1998). New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Photochemistry and Photobiology.
  • Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLoS ONE.
  • Wang, Y., et al. (2024). Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs. Environmental Science & Technology.
  • Lebl, R., et al. (2017).
  • Semeikin, A. S., et al. (2013). New Conjugatable Platinum(II)
  • Yu, H. (2006). Photoirradiation of Polycyclic Aromatic Hydrocarbons with UVA Light – A Pathway Leading to the Generation of Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage.
  • Hoshina, H., et al. (2024). Observation of Boson Peak of Fragile Baltic Amber Glass by Terahertz Time-Domain Spectroscopy. Applied Sciences.
  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
  • Woo, O. T., et al. (2009). Photocatalytic oxidation of polycyclic aromatic hydrocarbons: Intermediates identification and toxicity testing.
  • Griesbeck, A. G., & Maptue, N. (2015). Base catalysed decomposition of anthracene endoperoxide.
  • Wang, Y., et al. (2024). Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs. Environmental Science & Technology.
  • Preciado, M., et al. (2016). Heck reaction synthesis of anthracene and naphthalene derivatives as a traps and clean chemical sources of singlet molecular. NSF Public Access Repository.
  • Gutarra, A., et al. (2008). Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins. Revista de la Sociedad Química del Perú.
  • Schmidt, R. (2006). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aromatic Endoperoxide. Refubium - Freie Universität Berlin Repository.
  • Griesbeck, A. G., & Maptue, N. (2015). Base catalysed decomposition of anthracene endoperoxide.
  • dell'Omo, M., et al. (1999). Preventive measures reduce exposure to polycyclic aromatic hydrocarbons at a graphite electrode plant.
  • Mura, P. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology.
  • Shah, K., et al. (2015). Assessing impact of manufacturing and package configurations to photosensitive compounds. AAPS PharmSciTech.
  • Carloni, P., et al. (2017). Crystal Structure of the 9-Anthracene–Carboxylic Acid Photochemical Dimer and Its Solvates by X-ray Diffraction and Raman Microscopy. Crystal Growth & Design.
  • Isaacs, T., et al. (2009). Many Common Drugs in Dermatology are Light, Temperature, or Moisture-Sensitive.
  • Sigma-Aldrich. (Product Page). 9,10-Dimethylanthracene 99%. MilliporeSigma.
  • Calafat, A. M., et al. (2023).
  • PubChem. (Database Entry). 9,10-Dimethylanthracene.
  • NIST. (Database Entry). 9,10-Dimethylanthracene. NIST Chemistry WebBook.
  • Tokyo Chemical Industry Co., Ltd. (Product Page). 9,10-Dimethylanthracene. TCI Chemicals.

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Technical Support Center: Synthesis & Yield Optimization of Methyl 9,10-Dimethylanthracene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist's Yield Optimization Center. The synthesis of methyl 9,10-dimethylanthracene-2-carboxylate is a critical pathway for developing advanced photophysical materials and fluorescent biological probes, such as the reversible boronic acid probes used for real-time glucose detection[1],[2].

This guide provides a deep dive into the three-step synthetic route: Friedel-Crafts Acylation , Haloform Oxidation , and Fischer Esterification . Rather than just listing steps, this center focuses on the mechanistic causality behind the protocols, self-validating analytical checks, and targeted troubleshooting for yield optimization.

Synthetic Workflow Overview

SynthesisRoute SM 9,10-Dimethylanthracene (Starting Material) INT1 1-(9,10-Dimethylanthracen- 2-yl)ethan-1-one (Intermediate 1) SM->INT1 Step 1: Friedel-Crafts Acylation AcCl, AlCl3, CS2 RT (12h) -> 45°C (2h) INT2 9,10-Dimethylanthracene- 2-carboxylic acid (Intermediate 2) INT1->INT2 Step 2: Haloform Oxidation NaOCl, NaOH, Dioxane RT PROD Methyl 9,10-dimethylanthracene- 2-carboxylate (Target Product) INT2->PROD Step 3: Fischer Esterification MeOH, H2SO4 (cat.) Reflux (20h)

Fig 1: Three-step synthetic workflow for methyl 9,10-dimethylanthracene-2-carboxylate.

Phase 1: Friedel-Crafts Acylation (C2-Acetylation)

The Objective: Convert 9,10-dimethylanthracene to 1-(9,10-dimethylanthracen-2-yl)ethan-1-one[1].

  • Causality & Regioselectivity: The 9,10-positions of the starting material are fully blocked by methyl groups. The peri-positions (1, 4, 5, and 8) suffer from severe steric hindrance caused by these benzylic methyls. Therefore, electrophilic attack by the acylium ion is structurally forced toward the less hindered 2-position, ensuring high regioselectivity[1].

  • Step-by-Step Protocol:

    • Suspend 9,10-dimethylanthracene (1.0 eq) and anhydrous AlCl₃ (1.45 eq) in carbon disulfide (CS₂).

    • Add distilled acetyl chloride (1.56 eq) dropwise.

    • Stir at room temperature for 12 hours to allow the initial complexation, then heat to 45 °C for 2 hours to drive the substitution to completion[1].

    • Quench carefully over cracked ice and HCl, then extract with an organic solvent.

  • Self-Validating System: Quench a 0.1 mL aliquot in water, extract with ethyl acetate, and run TLC (Hexane:EtOAc 9:1). The highly non-polar starting material will disappear, replaced by a lower-Rf spot. IR spectroscopy must show a sharp new ketone C=O stretch at ~1680 cm⁻¹.

Troubleshooting FAQ: Phase 1

Q: My acylation yield is low, and I am recovering a large amount of unreacted starting material. What went wrong? A: The most common culprit is degraded Aluminum Chloride (AlCl₃). AlCl₃ is highly hygroscopic; upon exposure to ambient moisture, it irreversibly converts to inactive aluminum hydroxide and HCl gas. Ensure you are using freshly sublimed or strictly anhydrous AlCl₃ from a sealed ampoule. Additionally, ensure you adhere strictly to the two-stage temperature profile (RT for 12h, then 45 °C)[1]. Skipping the RT incubation prevents the stable formation of the acylium-AlCl₃ complex.

Phase 2: Haloform Oxidation (Carboxylic Acid Formation)

The Objective: Chemoselective oxidation of the methyl ketone to 9,10-dimethylanthracene-2-carboxylic acid[1].

  • Causality & Chemoselectivity: Standard harsh oxidants (like KMnO₄ or K₂Cr₂O₇) would indiscriminately oxidize the benzylic 9,10-methyl groups, destroying the anthracene core's substitution pattern. The haloform reaction (NaOCl/NaOH) is strictly chemoselective for methyl ketones. It converts the acetyl group to a carboxylic acid while leaving the vulnerable benzylic methyls completely intact[1].

  • Step-by-Step Protocol:

    • Dissolve the intermediate ketone in 1,4-dioxane.

    • Add an excess of sodium hypochlorite (10–13% active Cl) and NaOH (6.7% w/v)[1].

    • Stir at room temperature until the ketone is consumed.

    • Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

  • Self-Validating System: Upon acidification to pH 2, the product should immediately crash out as a pale precipitate. ¹H NMR of the dried solid must show the complete disappearance of the acetyl -CH₃ singlet (~2.7 ppm) and the appearance of a broad carboxylic acid -OH peak (12.0 ppm, if not exchanged).

Troubleshooting FAQ: Phase 2

Q: The haloform oxidation is stalling, and TLC shows unreacted ketone even after adding excess bleach. How do I push it to completion? A: The stalling is a mass-transfer issue, not a chemical one. The 1-(9,10-dimethylanthracen-2-yl)ethan-1-one intermediate is highly hydrophobic and insoluble in aqueous bleach. If your reaction is stalling, your 1,4-dioxane to aqueous ratio is likely too low[1]. Increase the volume of 1,4-dioxane to ensure the bulky anthracene derivative remains homogeneously dissolved or finely dispersed in the biphasic mixture. Also, verify the active chlorine content of your NaOCl solution, as it degrades rapidly in storage.

Phase 3: Fischer Esterification (Methyl Ester Formation)

The Objective: Convert the carboxylic acid to methyl 9,10-dimethylanthracene-2-carboxylate[1].

  • Causality & Equilibrium: Fischer esterification is a reversible equilibrium process. By utilizing absolute methanol as both the nucleophile and the bulk solvent, Le Chatelier's principle drives the reaction forward. Sulfuric acid acts as a proton source to activate the sterically hindered carbonyl carbon for nucleophilic attack[1].

  • Step-by-Step Protocol:

    • Mix 9,10-dimethylanthracene-2-carboxylic acid with a large excess of absolute methanol.

    • Add a catalytic amount of concentrated H₂SO₄ (e.g., 0.2 mL per 80 mL MeOH)[1].

    • Reflux the mixture continuously for 20 hours.

    • Evaporate the methanol under vacuum, dilute with chloroform, and wash with 5% aqueous NaHCO₃ to remove unreacted acid[1].

  • Self-Validating System: The final product should be highly soluble in non-polar solvents, unlike its acid precursor. ¹H NMR validation is definitive: look for a sharp, distinct singlet at ~3.9 ppm corresponding to the new methyl ester (-OCH₃) group.

Troubleshooting FAQ: Phase 3

Q: The literature yield for this esterification is ~78.9%[1]. How can I optimize this and push the conversion closer to 95%? A: The baseline protocol relies purely on the stoichiometric excess of methanol to drive the equilibrium over 20 hours[1]. To optimize this further, you must actively remove the water byproduct as it forms. Implement a Soxhlet extractor fitted with a thimble of activated 3Å molecular sieves between your reaction flask and the reflux condenser. This setup continuously dries the condensed methanol before it returns to the flask, shifting the equilibrium entirely toward the ester product without requiring harsher conditions.

Quantitative Data Summary

For easy comparison and experimental planning, the optimized parameters and expected analytical markers are summarized below:

Reaction PhaseTarget Intermediate / ProductOptimal TemperatureReaction TimeExpected YieldKey Analytical Marker
1. Acylation 1-(9,10-dimethylanthracen-2-yl)ethan-1-oneRT → 45 °C14 h~70-75%¹H NMR: Acetyl -CH₃ singlet (~2.7 ppm)
2. Haloform 9,10-dimethylanthracene-2-carboxylic acidRT4-6 h~80-85%IR: Broad O-H stretch (2500-3300 cm⁻¹)
3. Esterification Methyl 9,10-dimethylanthracene-2-carboxylate65 °C (Reflux)20 h78.9%[1]¹H NMR: Ester -OCH₃ singlet (~3.9 ppm)

References

  • Wang, K., Zhang, R., Zhao, X., et al. "Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish." Journal of the American Chemical Society, 2023, 145(15), 8408–8416. URL:[Link]

Sources

Technical Support Center: Chromatography & Purification of Methyl 9,10-Dimethylanthracene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers, analytical chemists, and drug development professionals handling polycyclic aromatic hydrocarbon (PAH) derivatives. Purifying methyl 9,10-dimethylanthracene-2-carboxylate presents unique chromatographic challenges due to its highly conjugated π -system, lipophilicity, and susceptibility to photo-oxidation.

Below, you will find targeted troubleshooting FAQs, self-validating protocols, and mechanistic insights to optimize your purification workflows.

Part 1: Troubleshooting & FAQs

Q: What is the most effective solvent system for normal-phase silica gel chromatography of methyl 9,10-dimethylanthracene-2-carboxylate? A: The optimal mobile phase is a gradient of Hexane and Dichloromethane (DCM). While ethyl acetate (EtOAc) is a common polar modifier, DCM is vastly superior for this specific compound. The polarizability of DCM allows it to effectively solvate the extended planar π -system of the anthracene core via π

π and dipole interactions, while its mild polarity interacts predictably with the C-2 carboxylate ester[1]. Literature standards for isolating methyl 9,10-dimethylanthracene-2-carboxylate utilize pure dichloromethane or a gradient of 1–8% DCM in hexane for structurally similar 9,10-disubstituted anthracenes[2]. Using purely aliphatic hydrocarbons will cause the compound to "crash out" (precipitate) on the column, leading to severe band broadening.

Q: Why am I observing severe band tailing, low mass recovery, or multiple spots on my TLC for a supposedly pure sample? A: This is a hallmark of two concurrent degradation pathways: acid-catalyzed decomposition and photo-oxidation .

  • Causality of Acid Degradation: Standard silica gel is inherently acidic (pH ~4.5-5.5). The electron-rich anthracene core can undergo degradation or irreversible binding on active acidic sites. To prevent this, deactivate the silica gel by adding 1% Triethylamine (TEA) to your mobile phase[3]. Alternatively, neutral alumina (Activity II-III) can be used as the stationary phase[3].

  • Causality of Photo-oxidation: Anthracene derivatives rapidly absorb ambient UV/visible light, exciting them to a singlet state that readily reacts with dissolved oxygen to form anthraquinones or endoperoxides. To mitigate this, chromatography must be performed in a dark room or by wrapping the column tightly in aluminum foil[4].

Q: How can I prevent the compound from precipitating at the top of the column during loading? A: Because methyl 9,10-dimethylanthracene-2-carboxylate is highly lipophilic, it has poor solubility in the 100% hexane starting conditions required for gradient elution. Liquid loading will result in precipitation and a distorted initial band. You must use a dry-loading technique . Dissolve the crude mixture in a minimal amount of DCM, add a small volume of silica gel, and evaporate the solvent under reduced pressure to create a free-flowing powder[3]. This ensures a perfectly tight initial band and prevents solvent-related band broadening.

Part 2: Workflow & Logical Relationships

Workflow A Crude Mixture (Methyl 9,10-dimethylanthracene-2-carboxylate) B Sample Preparation (Dry Loading on Silica) A->B C Column Equilibration (100% Hexane + 1% TEA) B->C D Gradient Elution (Hexane to 10% DCM/Hexane) C->D E Fraction Collection (UV Monitoring at 254 nm) D->E F Pure Product (Rotary Evaporation in Dark) E->F

Workflow for the chromatographic purification of anthracene derivatives.

Troubleshooting Issue Band Tailing or Low Recovery Cause1 Silica Acidity (Acid-Catalyzed Degradation) Issue->Cause1 Cause2 Photo-oxidation (Light Exposure) Issue->Cause2 Sol1 Deactivate Silica (1% TEA in Eluent) Cause1->Sol1 Sol2 Foil-Wrapped Column (Exclude Ambient Light) Cause2->Sol2

Troubleshooting logic for common chromatographic issues with anthracene esters.

Part 3: Quantitative Data - Solvent System Comparison

To optimize your purification, refer to the following quantitative summary of mobile phase efficiencies for anthracene esters.

Solvent SystemStationary PhaseGradient ProfileExpected Outcome & CausalityTarget Impurity Removal
Hexane / DCM Silica Gel (Deactivated with 1% TEA)100% Hexane 10% DCM in HexaneOptimal. DCM solvates the aromatic core efficiently, preventing precipitation. TEA prevents acid degradation[3].Unreacted anthracene core (elutes first), polar oxidation products (retained).
Pure DCM Silica Gel (Standard)Isocratic (100% DCM)Fast but low resolution. Good for bulk isolation[1], but risks co-eluting closely related structural analogs.Highly polar impurities (e.g., diols, unreacted acids).
Hexane / EtOAc Silica Gel (Standard)100% Hexane 10% EtOAc in HexaneSub-optimal. EtOAc can cause peak tailing for PAHs and absorbs UV at low wavelengths, interfering with fraction collection[3].Non-polar aliphatic impurities.
Petroleum Ether Neutral Alumina (Activity II-III)IsocraticGentle. Alumina provides a non-acidic environment, ideal for highly sensitive batches[4].Carbazole and anthraquinone derivatives[4].

Part 4: Self-Validating Experimental Protocol

This methodology incorporates a 2D-TLC validation step to ensure that the protocol itself proves the stability of the compound during the run, fulfilling the requirement for a self-validating system.

Step 1: 2D-TLC System Validation (Pre-Column Check)

Causality: Before running a 50g column, you must verify that the silica gel is not actively degrading your compound.

  • Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • Elute the plate in 10% DCM in Hexane . Mark the solvent front and let it dry completely in the dark.

  • Rotate the plate 90 degrees and elute it again in the exact same solvent system.

  • Validation Check: Visualize under UV (254 nm). All spots must fall on a perfect 45-degree diagonal line. If any spots fall below the diagonal, your compound is decomposing on the silica. Action: You must add 1% TEA to your mobile phase to deactivate the acidic silanol groups[3].

Step 2: Column Preparation & Dry Loading
  • Wrap a glass chromatography column entirely in aluminum foil to block ambient light, preventing photo-oxidation[4].

  • Prepare a slurry of silica gel in 100% Hexane (containing 1% TEA if dictated by Step 1) and pack the column.

  • Dissolve the crude methyl 9,10-dimethylanthracene-2-carboxylate in a minimal volume of DCM (e.g., 2-3 mL for 500 mg crude)[1].

  • Add 1.5 grams of dry silica gel to the flask and evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing powder is obtained[3].

  • Carefully pour this dry powder onto the flat sand layer at the top of the packed column.

Step 3: Elution & Fraction Collection
  • Begin elution with 2 column volumes (CV) of 100% Hexane to flush out non-polar aliphatic impurities and unreacted 9,10-dimethylanthracene.

  • Initiate a step gradient: transition to 2% DCM in Hexane , then 5% DCM , and finally 10% DCM in Hexane [2].

  • Monitor the eluent using an inline UV detector set to 254 nm, or collect small fractions (e.g., 15 mL) and monitor via TLC. The target ester will elute as a highly fluorescent blue/green band under UV light.

  • Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (≤ 30 °C) while shielding the receiving flask from direct light[3].

Part 5: References

  • Benchchem. "Technical Support Center: Optimizing Chromatographic Purification of Anthracene 1,2-Oxide." 3

  • Chempedia - LookChem. "Purification of Anthracene." 4

  • Semantic Scholar. "Reversible recognition-based boronic acid probes for glucose detection in live cells and zebrafish." 1

  • RSC Publishing. "Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion." 2

Sources

Overcoming steric hindrance in functionalizing methyl 9,10-dimethylanthracene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalizing Methyl 9,10-dimethylanthracene-2-carboxylate

Welcome to the technical support center for the challenging functionalization of methyl 9,10-dimethylanthracene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this sterically hindered system. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common experimental hurdles and achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

Methyl 9,10-dimethylanthracene-2-carboxylate presents a significant synthetic challenge due to the profound steric hindrance imposed by the two methyl groups at the 9 and 10 (or meso) positions. These groups effectively shield the anthracene core, impeding the approach of reagents and catalysts. This guide will explore strategies to circumvent these steric barriers and achieve successful functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is functionalizing the C2 position of methyl 9,10-dimethylanthracene-2-carboxylate so difficult?

The primary obstacle is the steric bulk of the methyl groups at the 9 and 10 positions. These groups flank the outer rings, creating a crowded environment that hinders the access of reagents to the aromatic system. Standard electrophilic aromatic substitution reactions, which are common for many aromatic compounds, are often sluggish or fail entirely with this substrate.

Q2: What are the most reactive positions on the 9,10-dimethylanthracene core?

The 9 and 10 positions of anthracene are generally the most reactive towards electrophiles and are also susceptible to cycloaddition reactions.[1][2] The presence of methyl groups at these positions, however, deactivates them towards many further substitutions and directs reactivity to the outer rings. The reactivity of the remaining positions (1, 2, 3, 4, 5, 6, 7, and 8) is influenced by both the existing methyl and carboxylate substituents and the overall electronic nature of the anthracene system.

Q3: Can I use standard electrophilic aromatic substitution methods like Friedel-Crafts, nitration, or halogenation?

Direct electrophilic substitution on the outer rings of 9,10-dimethylanthracene derivatives can be challenging. The steric hindrance from the peri-methyl groups can prevent the formation of the necessary sigma complex intermediate for substitution to occur. Furthermore, the electron-rich nature of the anthracene core can lead to side reactions, such as oxidation.[2]

Q4: What are the most promising alternative strategies for functionalization?

Given the limitations of classical methods, modern synthetic techniques offer more viable pathways. These include:

  • Palladium-catalyzed cross-coupling reactions: These are powerful tools for forming C-C and C-heteroatom bonds and can be adapted for sterically hindered substrates.[3][4][5]

  • Directed C-H activation/functionalization: This approach utilizes a directing group to selectively activate a specific C-H bond, allowing for precise functionalization even in sterically congested environments.[6][7][8]

  • Diels-Alder reactions: The central ring of anthracene can act as a diene in [4+2] cycloaddition reactions.[1][9] While the methyl groups can influence the rate, this remains a potential route for modifying the core structure.

Troubleshooting Guides

Problem 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) is giving low to no yield.

Possible Causes & Solutions:

  • Steric Hindrance Around the Metal Center: The bulky methyl groups can prevent the palladium catalyst from efficiently accessing the reaction site.

    • Solution: Employ specialized ligands designed for sterically demanding substrates. Bulky, electron-rich monophosphine ligands can promote the crucial reductive elimination step.[10] Consider ligands like those derived from anthracene photodimers which have shown efficacy in coupling reactions.[10]

  • Poor Catalyst Activity: The chosen palladium precursor or ligand may not be active enough under the reaction conditions.

    • Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, or custom-designed ligands). Sometimes, a change in the solvent or base can significantly impact catalyst performance.[4][11]

  • Substrate Decomposition: Anthracene derivatives can be sensitive to prolonged heating.

    • Solution: Attempt the reaction at lower temperatures for a longer duration. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, potentially minimizing degradation.[12]

Problem 2: My C-H activation attempt is unsuccessful or non-selective.

Possible Causes & Solutions:

  • Ineffective Directing Group: The methyl carboxylate at the C2 position may not be a sufficiently strong directing group for the desired C-H activation.

    • Solution: Consider temporarily installing a more potent directing group at a different position if possible. Alternatively, explore transition metal catalysts known to facilitate C-H activation with weaker directing groups.[6][7][13]

  • Incorrect Catalyst or Oxidant: The combination of catalyst and oxidant is critical for successful C-H activation.

    • Solution: Experiment with different palladium, rhodium, or iridium catalysts.[6][7] The choice of oxidant (e.g., Ag₂O, TBHP) can also be crucial.[7]

  • Harsh Reaction Conditions: High temperatures required for C-H activation can lead to substrate decomposition.

    • Solution: Explore photoredox catalysis, which often proceeds under milder conditions.[14]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative

This protocol assumes the successful bromination of the methyl 9,10-dimethylanthracene-2-carboxylate at a specific position on one of the outer rings.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the brominated methyl 9,10-dimethylanthracene-2-carboxylate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst and the phosphine ligands.

  • Excess Boronic Acid/Ester: Drives the reaction to completion by ensuring the transmetalation step is not rate-limiting.

  • Base: Essential for the activation of the boronic acid/ester in the catalytic cycle.[11]

  • Degassed Solvents: Removes dissolved oxygen which can deactivate the catalyst.

Protocol 2: Diels-Alder Reaction with a Dienophile

This protocol utilizes the central ring of the anthracene core as a diene.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask, dissolve the methyl 9,10-dimethylanthracene-2-carboxylate (1.0 equiv) in a suitable solvent (e.g., toluene, xylene).

  • Dienophile Addition: Add the dienophile (e.g., maleic anhydride, N-phenylmaleimide, 1.1-2.0 equiv). The reactivity of the dienophile is crucial; highly reactive dienophiles like tetracyanoethylene can react very rapidly.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC, observing the disappearance of the starting material. The reaction time can vary from a few hours to several days depending on the dienophile's reactivity.

  • Workup and Purification: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Dienophile: Can increase the reaction rate, especially with less reactive dienophiles.

  • High Temperature: The Diels-Alder reaction is a thermal cycloaddition and often requires elevated temperatures to proceed at a reasonable rate.

Data Presentation

Table 1: Comparison of Functionalization Strategies

StrategyTarget PositionKey Reagents/CatalystsTypical ConditionsPotential Challenges
Suzuki-Miyaura Coupling C-H (via borylation) or C-BrBoronic acid/ester, Pd catalyst, base80-110 °C, inert atmosphereSteric hindrance, catalyst deactivation
Directed C-H Activation Specific C-H bondDirecting group, transition metal catalyst, oxidantHigh temperature or photocatalysisDirecting group installation/removal, selectivity
Diels-Alder Reaction 9,10-positionsDienophileReflux in high-boiling solventReversibility, limited to core modification

Visualizations

Logical Workflow for Strategy Selection

G start Goal: Functionalize Methyl 9,10-dimethylanthracene-2-carboxylate q1 Is modification of the central ring acceptable? start->q1 diels_alder Pursue Diels-Alder Reaction q1->diels_alder Yes q2 Is direct C-H functionalization desired? q1->q2 No ch_activation Investigate Directed C-H Activation q2->ch_activation Yes prefunctionalization Pre-functionalize (e.g., bromination) q2->prefunctionalization No cross_coupling Perform Palladium-Catalyzed Cross-Coupling prefunctionalization->cross_coupling G pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R-Pd(II)L_n-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_r R-Pd(II)L_n-R' transmetal->pd_r_r reductive_elim Reductive Elimination pd_r_r->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product sub R-X sub->oxidative_add boronic R'-B(OR)₂ boronic->transmetal

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

References

  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters, 23(11), 4420–4425. [Link]

  • C-H Functionalization of Aromatic Amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Groombridge, C. J., et al. (2008). 9,10-Disubstituted Octafluoroanthracene Derivatives via Palladium-Catalyzed Cross-Coupling. The Journal of Organic Chemistry, 73(19), 7597–7602. [Link]

  • Oliveira, C. S. D., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 1948–1983. [Link]

  • Fallis, S., et al. (2018). Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. Molecules, 23(9), 2339. [Link]

  • Kurbangaleeva, D. K., et al. (2023). A new approach to neutralize the toxic effect of polycyclic aromatic hydrocarbons on the example of 9,10-dimethylanthracene. E3S Web of Conferences, 411, 02007. [Link]

  • Li, J., et al. (2021). Anthracene-based covalent organic framework supported palladium nanoparticles for visible-light-mediated Suzuki–Miyaura cross-coupling. Catalysis Science & Technology, 11(13), 4487-4492. [Link]

  • Al-Hadiya, L. A. H. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(8), 2095. [Link]

  • Sead, F. F., et al. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry, 12. [Link]

  • Lee, S., et al. (2019). A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions. Organic Letters, 21(17), 6750–6754. [Link]

  • Milanesio, M. E., et al. (2007). Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. Photochemical & Photobiological Sciences, 6(7), 758-764. [Link]

  • Payne, M. M., et al. (2013). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Chemistry - A European Journal, 19(36), 11885-11894. [Link]

  • Kochevar, I. E., & Redmond, R. W. (1994). Singlet oxygen generation by porphyrins and the kinetics of 9,10-dimethylanthracene photosensitization in liposomes. Photochemistry and Photobiology, 60(3), 224-229. [Link]

  • Kim, H., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 1948-1983. [Link]

  • Substituent effects in hydrogen abstraction by trichloromethyl radical from 10-substituted-9-methylanthracenes. (n.d.). ProQuest. Retrieved from [Link]

  • On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet molecular oxygen reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet molecular oxygen reactions. (n.d.). Repositorio Académico - Universidad de Chile. Retrieved from [Link]

  • Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Four‐fold C−H activation for the synthesis of a polyarylated anthracene. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel concepts for the C-H functionalization of aromatic compounds. (2021). Lirias - KU Leuven. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Synthesizing method for 9,10-dimethylanthracene. (2016).
  • Sisido, K., & Isida, T. (1961). Two Derivatives of 9,10-Dimethylanthracene. Journal of the American Chemical Society, 83(13), 2781–2782. [Link]

  • Sead, F. F., et al. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry, 12. [Link]

  • Synthesis of 9,10-Dimethyl-2,3,6,7-Anthracenetetra(thioacetate) and Benzenepentathiol. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of substituted 9,10-anthracene-dicarboxaldehydes and 9,10-dihydro-9,10-anthracenedicarboxaldehydes. (1980).
  • Facile Microwave-assisted Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid Methyl Ester. (2005). MDPI. [Link]

  • The Electrochemical Reduction of 9,10-Diphenylanthracene. (2002). Journal of the American Chemical Society. [Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. (2022). PMC. [Link]

  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. (2022). CNR-IRIS. [Link]

  • Engineering a twist in 9,10-diethynylanthracenes by steric interactions. (2009). RSC Publishing. [Link]

  • Waring, M. J. (n.d.). Google Scholar.

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Validation & Comparative

Methyl 9,10-dimethylanthracene-2-carboxylate vs 9,10-diphenylanthracene fluorescence quantum yield

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Photophysical Causality

In advanced fluorophore design and photochemical research, the substitution pattern of the anthracene core fundamentally dictates excited-state dynamics. This guide provides an objective comparison between 9,10-Diphenylanthracene (DPA) —the universal benchmark for fluorescence quantum yield—and Methyl 9,10-dimethylanthracene-2-carboxylate (MDMAC) , a highly functionalized intermediate critical for synthesizing biological chemosensors.

Understanding the performance delta between these two molecules requires analyzing their structural causality:

  • Steric Isolation vs. Electronic Asymmetry: DPA achieves a near-unity fluorescence quantum yield because its phenyl rings sit orthogonally to the anthracene plane. This steric bulk physically blocks π-π stacking, effectively neutralizing excimer formation and concentration quenching ().

  • The "Push-Pull" Mechanism: MDMAC utilizes methyl groups at the 9,10-positions to prevent photo-oxidation at the reactive meso sites. However, the addition of the electron-withdrawing 2-carboxylate ester creates an electronic asymmetry. While this is highly desirable for downstream bioconjugation (e.g., developing ATP or glucose sensors), it lowers the HOMO-LUMO gap and introduces low-lying n-π* states. This structural choice intentionally sacrifices some quantum yield to gain chemical reactivity and a red-shifted emission profile ().

Quantitative Performance Comparison

The following table summarizes the photophysical metrics, highlighting how structural modifications impact optical performance.

Parameter9,10-Diphenylanthracene (DPA)Methyl 9,10-dimethylanthracene-2-carboxylate (MDMAC)Mechanistic Causality
Fluorescence Quantum Yield (Φf) 0.90 - 1.00 (Solvent dependent)~0.50 - 0.70 (Estimated based on derivatives)DPA's orthogonal phenyls block non-radiative decay. MDMAC's ester group enhances spin-orbit coupling.
Excitation Maximum (λex) ~350 - 375 nm~370 - 390 nmEster conjugation in MDMAC lowers the electronic transition energy, red-shifting the excitation.
Emission Maximum (λem) ~400 - 430 nm~430 - 460 nmMDMAC exhibits a larger Stokes shift due to excited-state dipole relaxation in polar solvents.
Concentration Quenching Highly ResistantModerately SusceptibleDPA physically prevents excimer formation; MDMAC is less sterically hindered at the peripheral positions.
Primary Application Universal Φf Standard, OLED dopantReactive intermediate for chemosensorsMDMAC's carboxylate allows for downstream bioconjugation, ester reduction, or probe functionalization.

Mechanistic Pathway: Excited State Dynamics

To understand why MDMAC exhibits a lower Φf than DPA, we must map their competing decay pathways. According to El-Sayed's rule, the proximity of n-π* states (introduced by MDMAC's ester oxygen) to the primary π-π* excited singlet state (S1) significantly enhances the rate of intersystem crossing ( kisc​ ).

While DPA rapidly relaxes back to the ground state purely via radiative fluorescence ( kf​ ), MDMAC bleeds a portion of its excited-state energy into the triplet state (T1) or through internal conversion ( kic​ ), thereby reducing its overall photon output ().

Photophysics S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (hv) S1->S0 Fluorescence (kf) Dominant in DPA S1->S0 Internal Conversion (kic) T1 Triplet State (T1) S1->T1 Intersystem Crossing (kisc) Enhanced in MDMAC T1->S0 Non-radiative Decay

Competing photophysical decay pathways in substituted anthracene chromophores.

Experimental Workflow: Self-Validating Relative Quantum Yield Protocol

When characterizing newly synthesized MDMAC derivatives, researchers must measure their Φf against a known standard like DPA. As an Application Scientist, I mandate the Relative Gradient Method because it acts as a self-validating system: it mathematically flags aggregation or self-absorption errors before the final yield is calculated ().

QY_Workflow N1 1. Sample Prep (Abs < 0.1) N2 2. Absorbance (UV-Vis) N1->N2 N3 3. Fluorescence Integration N2->N3 N4 4. Gradient Calculation N3->N4 N5 5. Cross Calibration N4->N5

Workflow for self-validating relative fluorescence quantum yield measurement.

Step-by-Step Methodology

Step 1: Standard Selection & Cross-Calibration Select DPA in cyclohexane (Φf = 0.90) as your primary reference standard. To ensure your spectrofluorometer's emission correction files are accurate, cross-calibrate DPA against a secondary standard (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54). If the calculated yield of the secondary standard deviates by >5%, recalibrate the instrument optics ().

Step 2: Sample Preparation (The 0.1 Absorbance Rule) Prepare a stock solution of MDMAC. Create a dilution series of 5 to 6 samples. Causality Check: The absorbance of all solutions at the excitation wavelength must be strictly ≤ 0.1 . Exceeding this threshold triggers the Inner Filter Effect (IFE), where the fluorophore re-absorbs its own emitted light, artificially deflating the integrated intensity and ruining the measurement.

Step 3: Absorbance Measurement Using a UV-Vis spectrophotometer, measure the absorbance of the DPA and MDMAC dilution series at the exact same excitation wavelength. Use extended path-length cuvettes (e.g., 20 mm) to maximize signal-to-noise ratios at these highly dilute concentrations.

Step 4: Fluorescence Integration Excite the samples at the chosen wavelength using a spectrofluorometer. Record the emission spectra and calculate the integrated fluorescence intensity (the total area under the corrected emission curve).

Step 5: Gradient Calculation & Linearity Validation Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis) for both MDMAC and DPA. Extract the gradients ( mMDMAC​ and mDPA​ ). Self-Validation: The plots must be strictly linear ( R2>0.99 ). Any downward curvature at higher absorbances immediately indicates the presence of the Inner Filter Effect or molecular aggregation.

Step 6: Quantum Yield Computation Calculate the final Φf using the comparative equation:

ΦMDMAC​=ΦDPA​×(mDPA​mMDMAC​​)×(ηDPA2​ηMDMAC2​​)

(Where η represents the refractive index of the respective solvents used).

References

  • OMLC Spectra Database. "9,10-Diphenylanthracene Photophysical Data." Oregon Medical Laser Center. Available at:[Link]

  • Ojida, A., et al. "Reversible recognition-based boronic acid probes for glucose detection in live cells and zebrafish." Semantic Scholar. Available at:[Link]

  • McCusker, C. E., & Castellano, F. N. "Photophysical characterization of the 9,10-disubstituted anthracene chromophore." RSC Publishing. Available at: [Link]

  • Brouwer, A. M. "Fluorescence Quantum Yield Measurements." National Center for Biotechnology Information (NCBI PMC). Available at:[Link]

  • HORIBA Scientific. "A Guide to Recording Fluorescence Quantum Yields." HORIBA. Available at: [Link]

Comprehensive Guide to HPLC-UV Method Validation for Methyl 9,10-Dimethylanthracene-2-Carboxylate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 9,10-dimethylanthracene-2-carboxylate (CAS: 473773-74-9) is a highly conjugated polycyclic aromatic hydrocarbon (PAH) derivative frequently utilized as a fluorescent probe precursor, a biological sensor component, and an intermediate in advanced organic synthesis[1][2].

Given its structural complexity and the potential for structurally similar synthetic impurities (such as unesterified 9,10-dimethylanthracene-2-carboxylic acid), establishing a robust, self-validating analytical method for purity assessment is critical[2]. This guide provides a definitive comparison of analytical platforms and establishes a rigorous High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol, fully compliant with the latest ICH Q2(R2) validation guidelines[3][4].

Analytical Platform Comparison: Why HPLC-UV?

When assessing the purity of non-volatile, highly conjugated aromatics, scientists typically evaluate Gas Chromatography (GC-FID/MS), High-Performance Liquid Chromatography (HPLC-UV), and Ultra-High-Performance Liquid Chromatography (UHPLC-PDA).

While GC is excellent for volatile compounds, the high temperatures required for vaporization (150°C–300°C) can cause thermal degradation or strong column adsorption of heavy anthracene derivatives[5][6]. Conversely, while UHPLC offers rapid run times, standard HPLC-UV provides the optimal balance of resolution, operational robustness, and cost-effectiveness for routine Quality Assurance/Quality Control (QA/QC)[7][8].

Table 1: Performance Comparison for Anthracene Derivative Analysis
Analytical ParameterHPLC-UV (Recommended)GC-FID / GC-MSUHPLC-PDA
Separation Mechanism Hydrophobic / π−π interactionsVolatility / Boiling pointHydrophobic (Sub-2 µm particles)
Thermal Stability Need Low (Ambient to 40°C)High (150°C - 300°C)Low (Ambient to 40°C)
Isomer Resolution Excellent (Customizable phases)Moderate (Degradation risks)Superior (High peak capacity)
Operational Cost ModerateLow (Carrier gas is cheap)High (Equipment & column costs)
Suitability for PAHs Optimal [7]Sub-optimal[5]Excellent but often over-engineered

Analytical Causality: Method Development Rationale

As an application scientist, method development is not a trial-and-error exercise; it is the systematic manipulation of physical chemistry. The method parameters below are dictated by the physical properties of the anthracene core.

  • Stationary Phase Selection: The anthracene core is rigid, planar, and highly lipophilic. A standard C18 (Octadecyl-silica) column provides excellent hydrophobic retention[7]. For complex impurity profiles, a Phenyl-Hexyl column can be substituted to exploit π−π interactions between the stationary phase and the analyte's aromatic rings, enhancing selectivity.

  • Mobile Phase Thermodynamics: A binary gradient of Acetonitrile (ACN) and Water is preferred over Methanol/Water. Acetonitrile is an aprotic solvent with a lower UV cutoff and superior elution strength for polycyclic aromatic hydrocarbons, resulting in sharper, more symmetrical peaks[9].

  • Detection Wavelength Logic: Anthracene derivatives exhibit strong UV absorbance due to their extended conjugated π -electron systems. Monitoring at 254 nm captures the π−π∗ transitions common to all aromatic impurities, while 365 nm specifically targets the extended conjugation of the anthracene core, effectively filtering out non-conjugated background noise[10].

Standardized Experimental Protocol

The following protocol is designed as a self-validating system to ensure analytical integrity before any formal validation begins.

AnalyticalWorkflow Prep Sample Prep (Dissolve in ACN) Filter Filtration (0.22 µm PTFE) Prep->Filter Inject Auto-Injection (10 µL) Filter->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm / 365 nm) Separate->Detect

Step-by-step analytical workflow for HPLC-UV purity assessment.

Step-by-Step Methodology:
  • Reagent Preparation: Utilize LC-MS grade Acetonitrile and Milli-Q Water (18.2 MΩ·cm). Degas all solvents prior to use to prevent baseline drift.

  • Standard Formulation: Accurately weigh 10.0 mg of methyl 9,10-dimethylanthracene-2-carboxylate reference standard. Dissolve in 10 mL of Acetonitrile (sonicate for 5 minutes) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • Sample Preparation: Dissolve the synthesized sample in Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the analytical column from particulates[7].

  • Chromatographic Setup: Install a C18 column (250 x 4.6 mm, 5 µm). Set the column oven to 30°C to ensure reproducible retention times and reduce system backpressure.

  • Gradient Elution: Program a binary gradient at a flow rate of 1.0 mL/min:

    • 0–20 min: 70% to 100% ACN (Analyte elution)

    • 20–25 min: 100% ACN (Column wash)

    • 25–30 min: 70% ACN (Re-equilibration)

  • System Suitability Testing (SST): Perform six replicate injections of the working standard. The system is only "ready" if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, theoretical plates > 5000, and the tailing factor is < 1.5.

ICH Q2(R2) Method Validation Framework

Effective June 2024, the ICH Q2(R2) guidelines mandate a lifecycle and Quality-by-Design (QbD) approach to analytical procedure validation[3][11]. The validation of this HPLC-UV method must systematically prove that it is fit for its intended purpose[4].

ValidationLifecycle Start ICH Q2(R2) Protocol Specificity Specificity (Peak Resolution > 2.0) Start->Specificity Linearity Linearity & Range (Reporting Level to 120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Sens LOD / LOQ (S/N Evaluation) Precision->Sens

ICH Q2(R2) method validation lifecycle for analytical procedures.

Validation Parameters & Acceptance Criteria:
  • Specificity / Selectivity: Inject a blank (Acetonitrile) and a sample spiked with known synthetic precursors, notably 9,10-dimethylanthracene-2-carboxylic acid[2]. Criterion: The chromatographic resolution ( Rs​ ) between methyl 9,10-dimethylanthracene-2-carboxylate and the nearest impurity must be ≥2.0 [4].

  • Linearity & Range: Prepare five concentration levels ranging from the reporting threshold of impurities up to 120% of the nominal assay specification[3][4]. Criterion: The correlation coefficient ( R2 ) of the calibration curve must be ≥0.999 .

  • Accuracy (Recovery): Perform spike-recovery studies by adding known amounts of the standard into a matrix at 80%, 100%, and 120% of the target concentration. Criterion: Mean recovery must fall between 98.0% and 102.0%.

  • Precision: Assess both Repeatability (intra-day, 6 replicates) and Intermediate Precision (inter-day, different analysts/instruments). Criterion: %RSD of peak areas must be ≤2.0% [4].

  • Detection Limits (LOD/LOQ): Determine sensitivity utilizing the signal-to-noise (S/N) ratio approach. Criterion: LOD requires an S/N of 3:1, while LOQ requires an S/N of 10:1. Given the high molar absorptivity of anthracene derivatives, UV detection typically yields an LOQ in the low ng/mL range[9][12].

Conclusion

For the purity assessment of methyl 9,10-dimethylanthracene-2-carboxylate, HPLC-UV stands as the most scientifically sound and economically viable analytical platform. By leveraging the specific physical chemistry of the anthracene core—utilizing an aprotic mobile phase and dual-wavelength UV monitoring—scientists can achieve superior resolution over GC-FID methods. Adhering strictly to the ICH Q2(R2) validation framework ensures that the resulting data is not only accurate and precise but fully defensible in regulatory environments.

References

1.[3] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:

2.[11] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL:

3.[4] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu URL:

4.[7] Title: A Comparative Guide to HPLC Purity Validation of 1,2-Dibromoanthracene Source: benchchem.com URL:

5.[1] Title: Reversible recognition-based boronic acid probes for glucose detection in live cells and zebrafish Source: semanticscholar.org URL:

6.[12] Title: Validated High-performance Liquid Chromatography Method for Quantitative Determination of Anthracene Derivatives... Source: impactfactor.org URL:

7.[5] Title: HPLC vs GC: What Sets These Methods Apart Source: phenomenex.com URL:

8.[6] Title: HPLC vs GC - A Beginner's Guide Source: chromatographytoday.com URL:

9.[10] Title: Isolation, Identification and Quantitative Determination of Anthracene Derivatives by HPLC-UV Method... Source: researchgate.net URL:

10.[9] Title: Rapid analysis of 17 polycyclic aromatic hydrocarbons with UV- and FL-detection according to DIN EN 17993:2002 Source: lcms.cz URL:

11.[2] Title: CAS#:108983-36-4 | 9,10-dimethyl-anthracene-2-carboxylic acid Source: chemsrc.com URL:

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High-resolution mass spectrometry (HRMS) fragmentation of methyl 9,10-dimethylanthracene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) Fragmentation of Methyl 9,10-Dimethylanthracene-2-Carboxylate: A Comparative Guide to Orbitrap vs. Q-TOF Platforms

As high-resolution mass spectrometry (HRMS) continues to evolve, selecting the optimal mass analyzer for small molecule structural elucidation remains a critical decision for analytical chemists. Methyl 9,10-dimethylanthracene-2-carboxylate (Chemical Formula: C₁₈H₁₆O₂) is a highly conjugated, rigid aromatic compound frequently utilized as an intermediate in the synthesis of fluorescent probes and phototruncation agents[1][2].

Because this molecule features both a highly stable polycyclic aromatic hydrocarbon (PAH) core and a relatively labile methyl ester group, it serves as an excellent model compound for evaluating the fragmentation dynamics of different HRMS platforms. This guide objectively compares the performance of Orbitrap and Quadrupole-Time of Flight (Q-TOF) architectures in elucidating its structural pathways.

Causality in Platform Mechanics: Orbitrap HCD vs. Q-TOF CID

When analyzing the fragmentation of anthracene derivatives, the method of ion excitation dictates the resulting spectral profile.

  • Orbitrap Platforms: These systems utilize Higher-energy C-trap Dissociation (HCD). Orbitrap mass analyzers excel in resolving fine isotopic distributions (e.g., distinguishing ¹³C and ¹⁵N isotopes) due to their ultra-high resolving power, which can reach up to 280,000 at m/z 200[3]. However, empirical data shows that to achieve identical MS/MS spectral profiles, Orbitrap HCD typically requires slightly higher collision energy settings than Q-TOF CID[4].

  • Q-TOF Platforms: These systems employ Collision-Induced Dissociation (CID). Q-TOF instruments are capable of generating "colder" ions prior to fragmentation[4]. This lower internal energy deposition is highly advantageous when analyzing labile functional groups, such as the initial cleavage of the methyl ester in our target compound, preventing premature in-source fragmentation.

HRMS_Workflow A Sample Injection [M+H]+ m/z 265.12 B Orbitrap (HCD) CE: 25-45 eV A->B High Res C Q-TOF (CID) CE: 15-35 eV A->C High Speed D Data Analysis & Fragment Annotation B->D C->D

Workflow comparing Orbitrap HCD and Q-TOF CID for anthracene fragmentation.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following step-by-step methodology incorporates self-validating quality control checkpoints. This ensures that the observed fragmentation is a true representation of the molecule and not an artifact of matrix interference or poor calibration.

Step 1: Standard Preparation & System Suitability

  • Obtain or synthesize methyl 9,10-dimethylanthracene-2-carboxylate. Positive electrospray ionization (ESI+) yields a calculated exact mass for the sodium adduct [M+Na]⁺ at m/z 287.1043, and the protonated precursor [M+H]⁺ at m/z 265.1229[2].

  • Dissolve the standard in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as an efficient proton source, driving the equilibrium toward the formation of the [M+H]⁺ precursor ion while suppressing unwanted sodium adducts during the LC gradient.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: 5% to 95% B (Acetonitrile + 0.1% FA) over 10 minutes. Validation Checkpoint: Inject a solvent blank prior to the sample. The system is self-validated if the blank chromatogram shows no isobaric interference at m/z 265.1229 ± 5 ppm.

Step 3: HRMS Acquisition

  • Orbitrap Setup: Configure for Full MS / dd-MS². Set MS¹ resolution to 70,000 and MS² to 17,500. Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV.

  • Q-TOF Setup: Configure for Auto MS/MS. Utilize continuous internal calibration via a lock mass (e.g., Leucine Enkephalin). Ramp CID collision energy from 15 to 35 eV. Causality: Utilizing a stepped/ramped collision energy approach ensures that both low-energy pathways (labile ester cleavage) and high-energy pathways (aromatic core fragmentation) are captured simultaneously in a single analytical run.

Fragmentation Pathway Analysis

The structural elucidation of methyl 9,10-dimethylanthracene-2-carboxylate relies on tracking the sequential neutral losses from the precursor ion.

  • Ester Cleavage (Low CE): The most energetically favorable initial pathway is the neutral loss of methanol (CH₃OH, 32.0262 Da) from the ester group, resulting in a highly stable acylium ion at m/z 233.0966.

  • Decarbonylation (Medium CE): The acylium ion undergoes rapid loss of carbon monoxide (CO, 27.9949 Da) to form the fully conjugated 9,10-dimethylanthracene core cation at m/z 205.1017.

  • Radical Formation (High CE): At elevated collision energies, the rigid aromatic core undergoes homolytic cleavage, losing a methyl radical (•CH₃, 15.0235 Da) to generate a radical cation at m/z 190.0783. This radical formation is a hallmark of rigid polycyclic aromatic hydrocarbons[1].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 265.1229 F1 Acylium Ion m/z 233.0966 M->F1 - CH3OH (32.0262 Da) F2 Anthracene Core m/z 205.1017 F1->F2 - CO (27.9949 Da) F3 Radical Cation m/z 190.0783 F2->F3 - •CH3 (15.0235 Da)

Proposed HRMS fragmentation pathway for methyl 9,10-dimethylanthracene-2-carboxylate.

Quantitative Platform Comparison

The table below summarizes the operational and performance differences between the two platforms when analyzing this specific class of compounds.

Performance MetricThermo Fisher Orbitrap (e.g., Q Exactive)Bruker / Agilent Q-TOF
Mass Analyzer Quadrupole-OrbitrapQuadrupole-Time of Flight
Fragmentation Cell HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)
Optimal CE for [M+H]⁺ 25 - 45 eV (Stepped NCE)15 - 35 eV (Ramped)
Resolving Power Up to 140,000 - 280,000 (at m/z 200)[3]Typically 40,000 - 80,000
Mass Accuracy < 1 ppm (Internal calibration stable for days)[3]1 - 2 ppm (Requires frequent lock mass)
Ion Thermodynamics Slightly "warmer" ions prior to HCD[4]"Colder" ions, ideal for labile compounds[4]
Scan Speed 12 - 20 Hz (Resolution dependent)Up to 50 Hz (High-throughput compatible)

Conclusion

For the structural characterization of methyl 9,10-dimethylanthracene-2-carboxylate, both platforms offer distinct advantages. The Q-TOF provides "colder" initial conditions, making it slightly easier to capture the intact precursor and the initial labile loss of methanol[4]. Conversely, the Orbitrap's unparalleled resolving power ensures that isobaric fragment interferences are easily distinguished, providing absolute confidence in the assignment of the stable anthracene core and its subsequent radical cations[3].

References

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?
  • Source: thermofisher.
  • Source: diva-portal.
  • Source: semanticscholar.

Sources

Comparative FTIR Spectroscopy Guide: ATR vs. Transmission Modalities for Methyl 9,10-Dimethylanthracene-2-Carboxylate Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Methyl 9,10-dimethylanthracene-2-carboxylate is a highly conjugated, polycyclic aromatic intermediate critical to the development of reversible, recognition-based boronic acid probes for biological glucose detection[1]. The synthesis of this compound typically involves the Fischer esterification of its precursor, 9,10-dimethylanthracene-2-carboxylic acid, using absolute methanol and a sulfuric acid catalyst[1].

To definitively confirm the success of this transformation, Fourier-Transform Infrared (FTIR) spectroscopy is the analytical gold standard. However, the choice of FTIR sampling modality—Attenuated Total Reflection (ATR) versus KBr Pellet Transmission —profoundly influences the resulting spectral profile of rigid anthracene derivatives[2]. This guide objectively compares these two modalities, providing application scientists with the mechanistic causality and self-validating protocols required to accurately characterize this specific compound.

Modality Comparison: Physical Principles and Spectral Impact

The physical state and optical properties of polycyclic aromatic hydrocarbons (PAHs) dictate how they interact with infrared radiation[3].

  • ATR-FTIR (Diamond Crystal): ATR relies on an evanescent wave penetrating the sample. Because the depth of penetration ( dp​ ) is directly proportional to the wavelength of the IR radiation, peaks at lower wavenumbers (e.g., the C-O-C ester stretches at ~1240 cm⁻¹) absorb more energy and appear artificially enhanced compared to high-wavenumber peaks (e.g., aromatic C-H stretches at ~3050 cm⁻¹)[2]. While non-destructive and rapid, ATR requires mathematical correction algorithms if spectra are to be compared against legacy transmission libraries.

  • Transmission FTIR (KBr Pellet): This modality follows the Beer-Lambert law linearly across the entire mid-IR spectrum. KBr is IR-transparent; when subjected to high pressure, it cold-flows into a continuous glassy matrix that encapsulates the anthracene derivative[3]. This eliminates the anomalous dispersion of the refractive index seen in ATR, yielding sharper, highly symmetric peaks. However, KBr is extremely hygroscopic, making it susceptible to water interference that can mask critical O-H regions.

Quantitative Data: Spectroscopic Peak Assignments

The primary diagnostic marker for the successful synthesis of methyl 9,10-dimethylanthracene-2-carboxylate is the transformation of the hydrogen-bonded carboxylic acid to a free methyl ester. The table below summarizes the quantitative peak shifts and how the chosen sampling modality alters their presentation.

Functional GroupPrecursor (Acid) Peak (cm⁻¹)Product (Ester) Peak (cm⁻¹)ATR-FTIR Presentation ProfileKBr Transmission Presentation Profile
O-H Stretch 2500–3300 (Broad)Absent Weakened intensity (low penetration depth)Highly sensitive, broad (prone to H₂O overlap)
C=O Stretch ~1685 (H-bonded)~1715 (Free ester) Intense, slight red-shift due to refractive indexVery sharp, symmetric peak
Aromatic C=C 1620, 15501620, 1550Sharp, well-resolvedSharp, well-resolved
C-O-C Stretch ~1280~1240, ~1100Artificially enhanced (deep penetration)True relative intensity
C-H Bend (oop) 770, 700770, 700Highly intenseStrong, sharp

Note: The anthracene core peaks (1620, 1550, 770, and 700 cm⁻¹) remain largely unchanged during esterification, serving as an internal self-validating reference for the molecule's structural integrity[2][3].

Experimental Workflows & Self-Validating Protocols

FTIR_Workflow Start Methyl 9,10-dimethylanthracene- 2-carboxylate Sample Decision Select Sampling Modality Start->Decision ATR ATR-FTIR Modality (Diamond Crystal) Decision->ATR KBr Transmission Modality (KBr Pellet) Decision->KBr ATR_Bkg Collect Air Background (Self-Validation: CO2/H2O check) ATR->ATR_Bkg KBr_Bkg Collect Blank KBr Background (Self-Validation: Scattering check) KBr->KBr_Bkg ATR_Prep Apply to Crystal & Apply Pressure ATR_Bkg->ATR_Prep KBr_Prep Grind 1:100 in KBr & Press at 10 Tons KBr_Bkg->KBr_Prep Measure Acquire Spectra (32 Scans, 4 cm⁻¹ Resolution) ATR_Prep->Measure KBr_Prep->Measure Analyze Confirm Esterification (C=O shift to ~1715 cm⁻¹) Measure->Analyze

Fig 1: Experimental workflow for FTIR sampling modalities in anthracene characterization.

Protocol A: ATR-FTIR Characterization

Causality: Because ATR requires intimate optical contact between the sample and the crystal to allow the evanescent wave to penetrate (~0.5–2 µm), pressure must be applied to crystalline anthracene powders to eliminate air gaps.

  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • System Self-Validation (Background): Acquire an air background scan (32 scans, 4 cm⁻¹ resolution). Validation checkpoint: Ensure the baseline is flat and the atmospheric CO₂ doublet (2350 cm⁻¹) is stable. A fluctuating CO₂ peak indicates a failing purge system, which will introduce subtraction artifacts later.

  • Sample Application: Place ~2 mg of methyl 9,10-dimethylanthracene-2-carboxylate directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. This standardizes the optical contact area.

  • Acquisition & Correction: Collect the spectrum. Apply an "ATR Correction" algorithm in the processing software to adjust the relative intensities of the low-wavenumber C-O-C stretches, allowing for direct comparison against transmission data.

Protocol B: KBr Pellet Transmission Characterization

Causality: KBr must be completely anhydrous. Any moisture will create a massive, broad artifact peak at 3400 cm⁻¹, which can be falsely interpreted as unreacted carboxylic acid precursor[3].

  • Matrix Dehydration: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use.

  • Sample Grinding: In an agate mortar, gently grind ~1 mg of the anthracene ester with ~100 mg of anhydrous KBr. Causality: Gentle grinding prevents the polymorphic transformation of the crystalline sample while ensuring particle sizes are smaller than the wavelength of IR light (reducing Mie scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.

  • System Self-Validation (Visual Check): Remove the pellet. Validation checkpoint: The pellet must be visually transparent. A cloudy or opaque pellet indicates trapped air or moisture, which will cause a severely sloping baseline. If cloudy, discard and remake.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum against a blank KBr background. Verify the sharp C=O ester peak at ~1715 cm⁻¹.

Conclusion

Both ATR and KBr transmission modalities are highly effective for characterizing methyl 9,10-dimethylanthracene-2-carboxylate. ATR provides a rapid, moisture-free environment ideal for confirming the disappearance of the precursor's O-H stretch, though it skews peak intensities. Conversely, the KBr transmission method requires rigorous moisture control but delivers superior peak symmetry and true relative intensities for the critical C=O and C-O-C esterification markers.

References

  • Reversible recognition-based boronic acid probes for glucose detection in live cells and zebrafish Semantic Scholar URL
  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion RSC Publishing URL
  • Synthesis and Structural Studies of Two New Anthracene Derivatives MDPI URL

Sources

Benchmarking Methyl 9,10-Dimethylanthracene-2-Carboxylate Against Commercial Anthracene Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

In the highly specialized field of molecular probe design and drug development, the selection of an appropriate fluorophore dictates the sensitivity, stability, and functional viability of the final assay. While anthracene and its derivatives are classic blue-emitting fluorescent labels, their raw photophysical properties often require chemical tuning to be useful in complex biological environments.

This guide provides a rigorous benchmarking of methyl 9,10-dimethylanthracene-2-carboxylate (MDMAC) against commercial standards like unsubstituted anthracene and 9,10-diphenylanthracene (DPA). By analyzing the causality behind its structural modifications, we will demonstrate why MDMAC is an elite precursor for developing Photoinduced Electron Transfer (PET) sensors and bioconjugates.

Photophysical Causality: The Mechanistic Advantage of MDMAC

To understand the value of MDMAC, we must analyze the photophysical limitations of its parent structures.

The Intersystem Crossing (ISC) Problem Unsubstituted anthracene exhibits a modest fluorescence quantum yield (Φ ≈ 0.30 in cyclohexane)[1]. This relatively low emission efficiency is caused by a highly favorable Intersystem Crossing (ISC) pathway. In unsubstituted anthracene, the energy level of the lowest excited singlet state (S1) is nearly degenerate with the second triplet state (T2), allowing rapid non-radiative electron spin flipping[2].

The 9,10-Dimethyl Solution By introducing methyl groups at the 9 and 10 positions (forming the core of MDMAC), the electronic transitions oriented along the longitudinal and transverse axes are perturbed. This substitution widens the energy gap between S1 and T2, drastically suppressing the ISC rate and boosting the fluorescence quantum yield to >0.70[3]. While 9,10-diphenylanthracene (DPA) also achieves high quantum yields (~0.90) through similar mechanisms[3], DPA is highly hydrophobic and lacks any functional handles for bioconjugation.

The 2-Carboxylate Advantage MDMAC bridges this gap by incorporating a methyl carboxylate ester at the 2-position. The placement is critical: if a carboxylate is placed at the 9-position, the steric clash with the adjacent peri-hydrogens (at positions 1 and 8) forces the functional group to twist out of the aromatic plane, inducing non-radiative vibrational decay[4]. Because MDMAC utilizes the 2-position, the molecule remains perfectly coplanar, extending the conjugated π -system without sacrificing the quantum yield[4].

Quantitative Benchmarking

The following table summarizes the critical parameters dictating the performance of these fluorophores in assay development:

Photophysical / Chemical ParameterUnsubstituted Anthracene9,10-Diphenylanthracene (DPA)Methyl 9,10-dimethylanthracene-2-carboxylate (MDMAC)
Fluorescence Quantum Yield (Φ) ~0.30 (in cyclohexane)[1]~0.90 - 1.0[3]>0.70[3]
Intersystem Crossing (ISC) Rate High (S1 → T2 dominant)[2]NegligibleSuppressed[3]
Conjugation / Functional Handle NoneNone2-Carboxylate Ester & 9,10-Methyls
Steric Coplanarity CoplanarPhenyls twisted out of planeCoplanar (No peri-hydrogen clash)[4]
Ideal Application Basic photophysical standardOLEDs, Photon upconversion[3]PET sensors, Bioconjugation[5]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, establishing trustworthy, reproducible data is non-negotiable. The following protocols outline how to validate the photophysical properties of MDMAC and how to utilize it synthetically.

Protocol 1: Self-Validating Relative Quantum Yield Determination

Causality Focus: To accurately benchmark MDMAC against a standard like DPA, optical inner-filter effects must be eliminated. If the absorbance of the solution is too high, the fluorophore will reabsorb its own emission, artificially deflating the measured quantum yield[6].

  • Solvent Preparation: Use spectroscopic-grade solvent (e.g., cyclohexane). Measure the solvent background in the fluorometer to validate the absolute absence of fluorescent impurities.

  • Sample Dilution: Prepare a stock solution of MDMAC and the reference standard (e.g., DPA or Quinine Sulfate). Dilute both sequentially until the absorbance at the chosen excitation wavelength is strictly ≤0.05 [6].

  • Spectral Acquisition: Record the integrated fluorescence emission spectra for at least five different concentrations of both the sample and the standard.

  • Self-Validation Check: Plot the integrated fluorescence intensity against absorbance for all five concentrations. A perfectly linear regression ( R2>0.99 ) acts as a self-validating proof that aggregation and primary inner-filter effects are absent[6].

  • Calculation: Calculate the final quantum yield using the gradients of these linear plots, applying the standard refractive index correction equation to account for any solvent discrepancies[6].

Protocol 2: Synthetic Functionalization (Bromination of MDMAC)

Causality Focus: To build a PET sensor, the fluorophore requires reactive electrophilic sites to attach receptor modules. The 9,10-methyl groups of MDMAC are uniquely primed for radical bromination, allowing functionalization while leaving the fluorescent aromatic core and the 2-carboxylate intact[5].

  • Reaction Setup: In a three-necked round-bottom flask, dissolve MDMAC in a halocarbon solvent mixture (e.g., chloroform and carbon tetrachloride)[5].

  • Radical Initiation: Add a stoichiometric excess of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (acting as the radical initiator)[5].

  • Reflux: Heat the mixture to reflux for approximately 1.8 to 2 hours. The thermal energy cleaves the peroxide, initiating a highly specific benzylic free-radical substitution exclusively at the 9 and 10 positions[5].

  • Purification: Evaporate the solvent under vacuum, resuspend the crude mixture in methanol, and filter to isolate the highly reactive methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate[5].

  • Downstream Application: This bis-brominated intermediate can now undergo nucleophilic substitution with methylamine and boronic acid derivatives to form functional, reversible sensors for targets like glucose or ATP[5].

Visualizing the Logic

To synthesize the mechanistic and workflow data, the following diagrams map the photophysical dynamics and the synthetic lifecycle of MDMAC.

EnergyDynamics cluster_anthracene Unsubstituted Anthracene (High ISC) cluster_mdmac 9,10-Dimethylanthracene Core (Suppressed ISC) A_S1 S1 State (Excited) A_T2 T2 State (Triplet) A_S1->A_T2 Dominant ISC A_S0 Fluorescence (Φ ~0.30) A_S1->A_S0 Radiative M_S1 S1 State (Excited) M_T2 T2 State (Shifted Gap) M_S1->M_T2 Blocked ISC M_S0 Fluorescence (Φ >0.70) M_S1->M_S0 Dominant Radiative

Photophysical energy logic demonstrating how 9,10-substitution suppresses intersystem crossing.

PET_Workflow Step1 MDMAC Precursor (Highly Fluorescent) Step2 Radical Bromination (NBS) Selective at 9,10-methyls Step1->Step2 Step3 Bis(bromomethyl) Intermediate (Reactive Electrophile) Step2->Step3 Step4 Receptor Conjugation (Amine/Boronic Acid) Step3->Step4 Step5 PET Sensor (Off-State) Fluorescence Quenched Step4->Step5 Step6 Analyte Binding (e.g., Glucose/ATP) Step5->Step6 Target Addition Step7 Fluorescence Restored (Signal On-State) Step6->Step7 PET Blocked

Synthetic workflow converting MDMAC into a functional Photoinduced Electron Transfer (PET) sensor.

References

  • A Comparative Guide to Anthracene-Based Fluorescent Labels for Researchers and Drug Development Professionals - Benchchem. 1

  • Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals - ACS Publications. 2

  • Reversible recognition-based boronic acid probes for glucose detection in live cells and zebrafish - Semantic Scholar.5

  • Relative and absolute determination of fluorescence quantum yields of transparent samples - Nature Protocols / D-NB. 6

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications - RSC Publishing. 3

  • Ultrafast Fluorescence Study of the Effect of Carboxylic and Carboxylate Substituents on the Excited State Properties of Anthracene - ResearchGate. 4

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling Methyl 9,10-dimethylanthracene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 9,10-dimethylanthracene-2-carboxylate. The recommendations herein are grounded in established safety protocols for analogous polycyclic aromatic hydrocarbons (PAHs) and aromatic carboxylates, providing a robust framework for safe laboratory operations in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Skin, Eye, and Respiratory Irritation: Anthracene-based compounds are known to cause irritation upon contact.[1][2][3]

  • Carcinogenicity: 9,10-Dimethylanthracene is suspected of causing cancer.[4] Therefore, it is prudent to handle Methyl 9,10-dimethylanthracene-2-carboxylate as a potential carcinogen.

  • Aquatic Toxicity: Many PAHs are very toxic to aquatic life with long-lasting effects.[2][3][4]

  • Combustible Dust: If handled as a powder, there is a potential for the formation of combustible dust concentrations in the air.[1]

Hazard Category Anticipated Risk Primary Exposure Routes
Acute Toxicity Skin, eye, and respiratory irritation.[1][2][3]Dermal, Ocular, Inhalation
Chronic Toxicity Suspected carcinogen.[4]Dermal, Inhalation
Environmental Harmful to aquatic life.[2][3][4]Release to drains or environment
Physical Hazard Potential for combustible dust explosion.[1]Dust generation in air

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to minimize exposure. The following protocol outlines the minimum required PPE for handling Methyl 9,10-dimethylanthracene-2-carboxylate.

Hand Protection

Rationale: To prevent dermal absorption, which is a primary route of exposure for PAHs.

  • Glove Type: Chemical-resistant nitrile gloves are a suitable initial choice for providing protection against a broad range of chemicals.[5][6] For prolonged handling or in the event of a spill, double-gloving is recommended.

  • Procedure:

    • Inspect gloves for any signs of degradation or puncture before use.

    • Ensure gloves are of the correct size to maintain dexterity.

    • When double-gloving, the outer glove should be removed and disposed of immediately upon contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection

Rationale: To protect against splashes, aerosols, and airborne particles of the compound.

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[5]

  • Secondary Protection: A face shield worn over safety goggles is required when there is a significant risk of splashing or when handling larger quantities of the material.[5]

Body Protection

Rationale: To prevent contamination of personal clothing and skin.

  • Lab Coat: A flame-resistant lab coat or a disposable gown should be worn and fully buttoned.[5]

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required.[5][7]

Respiratory Protection

Rationale: To prevent the inhalation of airborne particles, especially when handling the compound as a powder.

  • Engineering Controls: Initially, engineering controls such as a certified chemical fume hood or a glove box should be utilized to minimize airborne concentrations.[5]

  • Respirator Use: If engineering controls are not sufficient to control exposure, or during spill cleanup, a respirator is necessary. The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[5]

    • For fine dusts, a NIOSH-approved N95 or higher particulate respirator is recommended.

    • For protection against organic vapors that may be present, a combination organic vapor/particulate cartridge respirator may be more appropriate.

Operational and Disposal Plans

Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Verify airflow Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Use anti-static weigh paper Decontaminate Workspace Decontaminate Workspace Dissolve/React->Decontaminate Workspace After experiment Store Compound Store Compound Decontaminate Workspace->Store Compound Clean all surfaces Doff PPE Doff PPE Store Compound->Doff PPE Tightly sealed container

Caption: Workflow for handling Methyl 9,10-dimethylanthracene-2-carboxylate.

Spill Response Protocol

cluster_spill Spill Response Alert Personnel Alert Personnel Evacuate Area Evacuate Area Alert Personnel->Evacuate Area Immediate action Don Spill PPE Don Spill PPE Evacuate Area->Don Spill PPE If safe to do so Contain Spill Contain Spill Don Spill PPE->Contain Spill Includes respirator Collect Waste Collect Waste Contain Spill->Collect Waste Use absorbent pads Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Into sealed container Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Follow guidelines

Caption: Step-by-step spill response for Methyl 9,10-dimethylanthracene-2-carboxylate.

Waste Disposal

Rationale: To prevent environmental contamination and comply with regulations.

  • Waste Segregation: All materials contaminated with Methyl 9,10-dimethylanthracene-2-carboxylate, including gloves, disposable lab coats, and absorbent materials from spills, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][3]

  • Disposal Procedure:

    • Place contaminated items in a primary container (e.g., a heavy-duty plastic bag).

    • Seal the primary container and place it inside a secondary, rigid, and leak-proof hazardous waste container.

    • Label the container with the chemical name and hazard warnings.

    • Arrange for disposal through your institution's environmental health and safety office in accordance with local and national regulations.[2][3]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

References

  • Thermo Fisher Scientific. (2007, October 15). SAFETY DATA SHEET - Anthracene-9-carboxylic acid.
  • Tokyo Chemical Industry. (2025, November 5).
  • U.S. Environmental Protection Agency.
  • Centers for Disease Control and Prevention.
  • Merck Millipore.
  • Government of British Columbia. (2017, July 10). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM.
  • Sigma-Aldrich. (2025, November 6).
  • GOV.UK.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • CDH Fine Chemical.
  • Sigma-Aldrich. (2025, August 14).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals.
  • Santa Cruz Biotechnology.
  • California Air Resources Board. (1997, July 28). Method 429 Determination of Polycyclic Aromatic Hydrocarbon (PAH)
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Cole-Parmer. (2006, January 18).
  • Government of Canada. Fact sheet: Anthracene.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ChemicalBook. (2025, August 27).

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.